molecular formula C8H14BrNOS B141108 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide CAS No. 54016-70-5

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Cat. No.: B141108
CAS No.: 54016-70-5
M. Wt: 252.17 g/mol
InChI Key: BDQRQMLWZJQQKS-UHFFFAOYSA-M
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Description

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H14BrNOS and its molecular weight is 252.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQRQMLWZJQQKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CSC(=C1C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10968844
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide
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Molecular Weight

252.17 g/mol
Source PubChem
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CAS No.

54016-70-5
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
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Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
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Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide
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Record name 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a crucial thiazolium salt utilized in organic synthesis, particularly as a catalyst in carbon-carbon bond-forming reactions that are fundamental to the synthesis of pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its mechanistic role in key chemical transformations such as the benzoin condensation and the Stetter reaction. Furthermore, this guide includes representative experimental protocols, safety and handling information, and visual diagrams of its synthesis and catalytic cycles to support researchers and drug development professionals in its effective application.

Introduction

Thiazolium salts are a class of heterocyclic compounds that have garnered significant attention in organic chemistry and drug development. Their unique reactivity, particularly the ability of their corresponding N-heterocyclic carbenes (NHCs) to induce "umpolung" (polarity reversal) of aldehydes, makes them powerful catalysts for a variety of chemical transformations. This compound is a prominent member of this class, serving as a vital precursor to an NHC catalyst used in reactions that form the backbone of many complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its applications are particularly notable in the benzoin condensation and the Stetter reaction, which are essential for constructing acyloins and 1,4-dicarbonyl compounds, respectively.[2][3] The thiazole ring is also a structural motif found in a range of biologically active compounds and approved drugs, highlighting the importance of thiazolium-based synthetic methodologies in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a positively charged thiazolium ring with an ethyl group at the N3 position, a methyl group at C4, and a 2-hydroxyethyl substituent at the C5 position. The positive charge is counterbalanced by a bromide anion.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
Molecular Formula C8H14BrNOS[4]
Molecular Weight 252.17 g/mol [4]
CAS Number 54016-70-5[4]
Appearance White to light yellow or light red powder/crystal[5]
Melting Point 82-87 °C[6]
Solubility Soluble in water and polar organic solvents
Purity ≥98% (by HPLC)[4][5]
Spectroscopic Data

Standard spectroscopic techniques are used to confirm the identity and purity of this compound. While specific spectral data can vary slightly based on the solvent and instrument used, typical characterization includes ¹H NMR, ¹³C NMR, and IR spectroscopy. Spectral data for this compound are available in chemical databases.[7]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the quaternization of the nitrogen atom in the precursor, 5-(2-hydroxyethyl)-4-methylthiazole, with an ethylating agent, most commonly bromoethane.

Synthetic Workflow

The overall synthetic process is a direct N-alkylation reaction.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 5-(2-Hydroxyethyl)-4-methylthiazole C N-Alkylation (Quaternization) A->C B Bromoethane B->C D This compound C->D Purification (Crystallization)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on the methodology described in patent literature.[8]

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • Bromoethane

  • Inert gas (e.g., Nitrogen or Argon)

  • Recrystallization solvent (e.g., ethyl acetate, toluene, acetone, or a mixture thereof)[8]

Equipment:

  • Closed reactor or a round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a closed reactor or a round-bottom flask, place 5-(2-hydroxyethyl)-4-methylthiazole.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to displace air and moisture.[8]

  • Addition of Reagent: Add bromoethane to the reactor.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and stir for 2-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by crystallization.

  • Crystallization: Add a suitable recrystallization solvent or solvent mixture (e.g., ethyl acetate, toluene, acetone) to the reaction mixture. Cool the solution to below 10 °C and maintain this temperature for at least 2 hours to induce crystallization.[8]

  • Isolation: Collect the crystalline product by suction filtration, wash it with a small amount of the cold recrystallization solvent, and dry it under vacuum.

Role in Drug Development and Catalysis

This compound serves as a precatalyst. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is abstracted to form a nucleophilic N-heterocyclic carbene (NHC). This NHC is the active catalytic species responsible for the umpolung of aldehydes, a key step in both the benzoin condensation and the Stetter reaction.

Catalytic Cycle of Benzoin Condensation

The benzoin condensation is the dimerization of two aromatic or aliphatic aldehydes to form an α-hydroxy ketone. The catalytic cycle, initiated by the NHC derived from the thiazolium salt, is illustrated below.

G A Thiazolium Salt Precatalyst B N-Heterocyclic Carbene (NHC) (Active Catalyst) A->B + Base - H+ D Breslow Intermediate B->D + Aldehyde C Aldehyde (R-CHO) C->D F Adduct D->F + Second Aldehyde E Second Aldehyde Molecule E->F G α-Hydroxy Ketone (Benzoin) F->G Proton Transfer & Catalyst Regeneration G->B

Caption: Catalytic cycle of the thiazolium salt-catalyzed benzoin condensation.

Catalytic Cycle of the Stetter Reaction

The Stetter reaction is the 1,4-addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), leading to the formation of a 1,4-dicarbonyl compound.[2][3] The mechanism shares the initial steps with the benzoin condensation, involving the formation of the Breslow intermediate.

G A Thiazolium Salt Precatalyst B N-Heterocyclic Carbene (NHC) A->B + Base - H+ D Breslow Intermediate B->D + Aldehyde C Aldehyde (R-CHO) C->D F Zwitterionic Adduct D->F + Michael Acceptor E Michael Acceptor (α,β-unsaturated compound) E->F G 1,4-Dicarbonyl Product F->G Proton Transfer & Catalyst Regeneration G->B

Caption: Catalytic cycle of the thiazolium salt-catalyzed Stetter reaction.

Representative Experimental Protocol for Application

The following is a representative protocol for an NHC-catalyzed reaction, adapted from a procedure for a domino Stetter-aldol-Michael reaction.[9] This illustrates the general conditions under which this compound can be employed.

Materials:

  • Aldehyde (Substrate 1)

  • α,β-Unsaturated compound (Substrate 2, for Stetter reaction)

  • This compound (Catalyst, e.g., 0.1 equivalents)

  • Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, e.g., 0.3 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, ethanol)

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: An oven-dried Schlenk tube containing the aldehyde substrate and this compound is purged under high vacuum for 15 minutes.

  • Inert Atmosphere: The vessel is subjected to three vacuum-nitrogen gas cycles and left under a positive pressure of nitrogen.

  • Solvent and Reagent Addition: Anhydrous solvent is added, followed by the α,β-unsaturated compound if required. The organic base is then added dropwise via syringe.

  • Reaction: The mixture is stirred at ambient temperature. The reaction progress is monitored by TLC.

  • Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Safety and Handling

Proper safety precautions must be observed when handling this compound. The following table summarizes key safety information obtained from its Safety Data Sheet (SDS).

Safety AspectPrecautionary MeasuresReference(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask (e.g., N95).
Handling Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin and eyes.
Storage Store in a well-ventilated place. Keep the container tightly closed. Protect from moisture.
Incompatibility Incompatible with strong oxidizing agents, strong acids, and strong bases.
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Has a stench.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of drug development. Its role as a stable precatalyst for N-heterocyclic carbene generation enables critical C-C bond-forming reactions that are otherwise challenging. This guide has provided a detailed overview of its structure, properties, synthesis, and catalytic applications, complete with experimental guidance and safety information. A thorough understanding of these aspects will empower researchers and scientists to effectively leverage this compound in the synthesis of novel and complex molecular architectures for pharmaceutical innovation.

References

Technical Guide: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide (CAS 54016-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS 54016-70-5), a quaternary ammonium salt and a derivative of thiazole. Structurally analogous to thiamine (Vitamin B1), this compound is a crucial catalyst in organic synthesis, particularly in the benzoin condensation, and holds potential for investigation in the context of thiamine-dependent biological pathways. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its primary application as a catalyst, and explores its potential biological relevance. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this versatile compound.

Chemical and Physical Properties

This compound is a white to light yellow or light red crystalline powder.[1] Its core structure features a positively charged thiazolium ring, making it a salt with bromide as the counter-ion.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 54016-70-5
Molecular Formula C₈H₁₄BrNOS
Molecular Weight 252.17 g/mol
Appearance White to light yellow to light red powder/crystal[1]
Melting Point 82-87 °C
Purity ≥98%[1]
SMILES String [Br-].CC[n+]1csc(CCO)c1C
InChI Key BDQRQMLWZJQQKS-UHFFFAOYSA-M

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

Table 2: Spectroscopic Data

Spectrum TypeData AvailabilitySource(s)
¹H NMR Data available upon request from suppliers.[2][3]
¹³C NMR Spectrum available.[4][5]
FTIR Spectrum available.[6]
Mass Spectrometry Data available upon request from suppliers.[2][4]

Note: While the existence of this data is confirmed, the actual spectra are typically provided by the supplier upon purchase or request.

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves the direct quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with bromoethane.[7]

Experimental Procedure:

  • Reaction Setup: In a closed reactor, charge 5-(2-hydroxyethyl)-4-methylthiazole and bromoethane. The reaction is to be conducted under the protection of an inert gas, such as nitrogen.[7]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and maintain for 2-6 hours.[7]

  • Work-up and Purification: Upon completion of the reaction, the reaction liquid is subjected to crystallization separation. This involves cooling the solution, potentially with the addition of a recrystallization solvent, to induce precipitation of the product.[7]

  • Isolation: The resulting crystals of this compound are then isolated by filtration, washed, and dried.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 5-(2-hydroxyethyl)-4-methylthiazole Reaction Reaction in Closed Reactor (50-100 °C, 2-6h, Inert Atmosphere) Reactant1->Reaction Reactant2 Bromoethane Reactant2->Reaction Crystallization Crystallization Separation Reaction->Crystallization Filtration Filtration, Washing, Drying Crystallization->Filtration Product This compound Filtration->Product

Caption: Synthesis workflow for this compound.
Application in Benzoin Condensation

This compound is a well-established catalyst for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes.[8] The thiazolium salt acts as a precursor to an N-heterocyclic carbene (NHC), which is the active catalytic species.

General Experimental Protocol (Illustrative):

Note: A specific protocol for using this compound was not found in the literature. The following is a general procedure that can be adapted.

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Base Addition: Add a base (e.g., triethylamine) to the solution to deprotonate the thiazolium salt and generate the active N-heterocyclic carbene in situ.

  • Substrate Addition: Add the aldehyde substrate to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product, and purify it using standard methods like column chromatography or recrystallization.

Caption: Generalized mechanism of the Benzoin Condensation catalyzed by a thiazolium salt.

Biological Relevance and Drug Development Potential

Analogue of Thiamine (Vitamin B1)

This compound is a structural analogue of thiamine. Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for a number of enzymes crucial for carbohydrate and amino acid metabolism.[9][10] These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.

Potential as an Enzyme Inhibitor

Due to its structural similarity to thiamine, this compound could potentially act as a competitive inhibitor of TPP-dependent enzymes.[11] Inhibition of these metabolic pathways can have significant biological effects and is an area of interest in drug development, for example, in the development of antimicrobial or anticancer agents.[12][13]

Experimental Protocol: Enzyme Inhibition Assay (General)

A general protocol to screen for the inhibition of a TPP-dependent enzyme would involve:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified TPP-dependent enzyme and its specific substrate.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound.

  • Assay Reaction: In a multi-well plate, combine the enzyme, its cofactor (TPP), and the substrate in a suitable buffer. Add the different concentrations of the inhibitor to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Detection: Incubate the plate and then measure the enzyme activity. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Solution Reaction_Mix Reaction Mixture (Enzyme, Substrate, Buffer) Enzyme->Reaction_Mix Substrate Substrate Solution Substrate->Reaction_Mix Inhibitor Inhibitor Dilutions (Thiazolium Salt) Inhibitor->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Measurement Activity Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound is a valuable compound for both synthetic and medicinal chemistry research. Its role as a catalyst in the benzoin condensation is well-documented, and its structural relationship to thiamine opens avenues for its investigation as a modulator of TPP-dependent enzymatic pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this thiazolium salt. Further studies are warranted to elucidate its specific interactions with biological targets and to explore its therapeutic applications.

References

An In-depth Technical Guide to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a synthetic organic compound belonging to the thiazolium salt family. Structurally, it is an analog of thiamine (Vitamin B1), a crucial coenzyme in numerous metabolic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary application as a catalyst in organic chemistry, particularly in the benzoin condensation reaction. Furthermore, it explores its potential biological significance as a thiamine analog and its relevance in the study of metabolic processes and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a quaternary ammonium salt that is typically a white to light yellow or light red crystalline solid.[1] It is soluble in water and polar organic solvents.[1] Its core structure features a thiazolium ring, which is the reactive moiety responsible for its catalytic activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 54016-70-5
Molecular Formula C₈H₁₄BrNOS
Molecular Weight 252.17 g/mol
Appearance White to light yellow/red powder/crystal[1]
Melting Point 82-87 °C
Solubility Soluble in water and polar organic solvents[1]
Purity ≥98.0% (HPLC)[1]
SMILES String [Br-].CC[n+]1csc(CCO)c1C
InChI Key BDQRQMLWZJQQKS-UHFFFAOYSA-M

Synthesis

The synthesis of this compound is achieved through the N-alkylation of 4-methyl-5-(2-hydroxyethyl)thiazole with ethyl bromide.[2] This reaction is a straightforward quaternization of the nitrogen atom in the thiazole ring.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 4-Methyl-5-(2-hydroxyethyl)thiazole

  • Ethyl bromide

  • Inert gas (e.g., Nitrogen or Argon)

  • Recrystallization solvent (e.g., ethyl acetate, toluene, acetone, or a mixture thereof)

  • Closed reactor system

Procedure:

  • In a closed reactor, under a nitrogen atmosphere, combine 4-methyl-5-(2-hydroxyethyl)thiazole and ethyl bromide.

  • Heat the reaction mixture to a temperature between 50-100 °C.

  • Maintain the reaction at this temperature for 2-6 hours.

  • After the reaction is complete, cool the mixture and remove it from the reactor.

  • Add a suitable recrystallization solvent to the crude product.

  • Cool the solution to below 10 °C and maintain this temperature for at least 2 hours to facilitate crystallization.

  • Collect the crystals by suction filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum to obtain this compound.

G cluster_synthesis Synthesis Workflow Reactants 4-Methyl-5-(2-hydroxyethyl)thiazole + Ethyl Bromide Reaction Reaction in a closed reactor (50-100 °C, 2-6 hours) under inert atmosphere Reactants->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Recrystallization Recrystallization from solvent (e.g., ethyl acetate) CrudeProduct->Recrystallization Filtration Suction Filtration and Washing Recrystallization->Filtration Drying Drying under vacuum Filtration->Drying FinalProduct 3-Ethyl-5-(2-hydroxyethyl)-4- methylthiazolium Bromide Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Benzoin Condensation

Thiazolium salts are well-known catalysts for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes to form an α-hydroxyketone. This compound serves as a pre-catalyst that, in the presence of a base, generates an N-heterocyclic carbene (NHC). This NHC is the active catalytic species that facilitates the umpolung (polarity reversal) of one aldehyde molecule, allowing it to act as a nucleophile and attack a second aldehyde molecule.

Catalytic Mechanism

The catalytic cycle of the benzoin condensation using a thiazolium salt catalyst involves several key steps:

  • Deprotonation: A base removes the acidic proton from the C2 position of the thiazolium ring, forming the active N-heterocyclic carbene (NHC).

  • Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde molecule, forming a Breslow intermediate.

  • Proton Transfer and Tautomerization: A proton transfer and tautomerization result in an enaminol intermediate, which is nucleophilic at the carbon atom.

  • Second Aldehyde Attack: This nucleophilic intermediate attacks the carbonyl carbon of a second aldehyde molecule.

  • Catalyst Regeneration: The resulting intermediate collapses, releasing the α-hydroxyketone product and regenerating the NHC catalyst.

G cluster_benzoin Benzoin Condensation Catalytic Cycle Thiazolium Thiazolium Salt NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H+ Breslow Breslow Intermediate NHC->Breslow + Aldehyde (1) Aldehyde1 Aldehyde (1st molecule) Enaminol Enaminol Intermediate Breslow->Enaminol Proton Transfer Adduct Adduct Enaminol->Adduct + Aldehyde (2) Aldehyde2 Aldehyde (2nd molecule) Adduct->NHC Product α-Hydroxyketone Adduct->Product Catalyst Regeneration

Caption: Simplified catalytic cycle of the benzoin condensation mediated by a thiazolium salt.

Experimental Protocol: Benzoin Condensation of Benzaldehyde

This protocol is a representative procedure based on known methods for thiazolium salt-catalyzed benzoin condensations.

Materials:

  • This compound

  • Benzaldehyde

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., methanol or ethanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in the chosen alcohol in a round-bottom flask.

  • Add the base (e.g., triethylamine) to the solution and stir for a few minutes.

  • Add benzaldehyde to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure benzoin.

Table 2: Kinetic Data for a Thiazolium Salt-Catalyzed Benzoin Condensation

Note: The following data is for the closely related catalyst, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, and is provided as a reference for the expected kinetic behavior.[3]

ParameterValueCondition
Reaction Order in Benzaldehyde ~10.1-1.7 M PhCHO
Deuterium KIE (kH/kD) ~3.4Using PhCDO
Solvent Isotope Effect (kD/kH) ~5.9Using deuteriomethanol

Biological Significance and Drug Development Potential

As a structural analog of thiamine, this compound holds potential for applications in biochemistry and drug development. Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymes in carbohydrate and amino acid metabolism.

Role as a Thiamine Analog

Thiamine pyrophosphate is a cofactor for enzymes such as:

  • Pyruvate dehydrogenase complex (PDH): Links glycolysis to the citric acid cycle.

  • α-ketoglutarate dehydrogenase complex (KGDH): A key enzyme in the citric acid cycle.

  • Transketolase: A central enzyme in the pentose phosphate pathway.

  • Branched-chain α-keto acid dehydrogenase complex (BCKDH): Involved in the metabolism of branched-chain amino acids.

Synthetic thiamine analogs like this compound can be valuable tools for studying the function and inhibition of these TPP-dependent enzymes. Some thiamine analogs act as antivitamins, inhibiting thiamine transport or the enzymes themselves, which can be explored for therapeutic purposes, such as in cancer or infectious diseases.[4] Conversely, other synthetic analogs can have increased bioavailability and may be used to treat thiamine deficiency-related conditions, including neurodegenerative diseases.[5][6]

G cluster_metabolism Role of Thiamine Pyrophosphate (TPP) in Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway Glycolysis->PPP PDH Pyruvate Dehydrogenase (TPP-dependent) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle aKG α-Ketoglutarate CitricAcidCycle->aKG KGDH α-Ketoglutarate Dehydrogenase (TPP-dependent) aKG->KGDH Transketolase Transketolase (TPP-dependent) PPP->Transketolase BCAA Branched-Chain Amino Acids BCKDH BCKDH (TPP-dependent) BCAA->BCKDH Metabolism Metabolism BCKDH->Metabolism

Caption: Key TPP-dependent enzymes in central metabolic pathways.

Potential in Drug Development

While specific studies on the biological activity of this compound are limited, its structural similarity to other therapeutically relevant thiamine analogs suggests potential areas for investigation:

  • Neuroprotection: Some synthetic thiamine derivatives have shown neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[7]

  • Anticancer and Antimicrobial Agents: Thiamine antivitamins are being studied as potential cytostatics in cancer and for treating fungal infections.[4]

  • Metabolic Modulation: As a tool to probe TPP-dependent enzymes, it could aid in the development of drugs targeting metabolic disorders.

Further research is needed to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound is a versatile compound with established applications in organic synthesis and significant potential in biochemical and pharmaceutical research. Its role as a catalyst in the benzoin condensation is well-understood, and detailed protocols for its synthesis and use are available. As a thiamine analog, it represents a valuable tool for studying metabolic pathways and may serve as a lead compound in the development of novel therapeutics targeting TPP-dependent processes. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.

References

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: A Thiamine Pyrophosphate Analogue for Mechanistic Studies and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a synthetic organic compound that serves as a valuable analogue of the biologically essential coenzyme, thiamine pyrophosphate (TPP). Its structural similarity to the thiazolium ring of TPP allows it to interact with TPP-dependent enzymes, making it a critical tool for elucidating enzymatic mechanisms, screening for novel inhibitors, and exploring potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, its role as a TPP analogue, and its applications in the study of key enzymes such as pyruvate dehydrogenase and transketolase. This document is intended to be a resource for researchers in biochemistry, enzymology, and drug development, offering detailed experimental protocols and a summary of available data to facilitate further investigation into the vast potential of this thiamine analogue.

Introduction

Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an indispensable coenzyme for a multitude of enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, play pivotal roles in cellular energy production and biosynthetic pathways. The catalytic activity of these enzymes is centered around the thiazolium ring of TPP, which facilitates the cleavage of carbon-carbon bonds adjacent to a carbonyl group.

Synthetic analogues of TPP, such as this compound, are powerful probes for studying the structure and function of TPP-dependent enzymes. By mimicking the natural coenzyme, these analogues can act as competitive inhibitors or be used to investigate the catalytic mechanism. This compound, with its ethyl group substitution on the thiazolium nitrogen, provides a unique tool to explore the steric and electronic requirements of the coenzyme binding site.[1] This guide will delve into the technical details of this compound, from its chemical synthesis to its application in biochemical assays.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 54016-70-5
Molecular Formula C₈H₁₄BrNOS[1]
Molecular Weight 252.17 g/mol [1]
Appearance White to light yellow crystalline powderN/A
Melting Point 82-87 °C
Solubility Soluble in waterN/A

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the 5-(2-hydroxyethyl)-4-methylthiazole ring with an ethyl group, typically using ethyl bromide.

Experimental Protocol

The following protocol is based on the synthetic method described in patent CN101456848B.

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • Ethyl bromide (Bromoethane)

  • Anhydrous ethanol

  • Ethyl acetate

  • Nitrogen gas

  • Reaction vessel (autoclave)

  • Vacuum dryer

Procedure:

  • Reaction Setup: In a clean and dry autoclave, combine 65 kg of 5-(2-hydroxyethyl)-4-methylthiazole with 100 kg of ethyl bromide.

  • Inert Atmosphere: Purge the autoclave with nitrogen gas to replace the air and create an inert atmosphere.

  • Heating Profile:

    • Slowly heat the reaction mixture to 50 °C and maintain this temperature for 1 hour.

    • Increase the temperature to 60 °C and hold for 1 hour.

    • Further, increase the temperature to 80 °C and maintain for 2 hours to ensure the reaction goes to completion.

  • Cooling: After the reaction is complete, cool the mixture down to 30 °C.

  • Crystallization:

    • Transfer the reaction mixture to a 300L enamel reaction still.

    • Add 80 kg of ethyl acetate to the mixture.

    • Stir and cool the mixture to 10 °C and incubate for 2 hours to facilitate crystallization.

  • Isolation and Purification:

    • Filter the crystalline product by suction filtration.

    • Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the product to a vacuum dryer and dry at a temperature not exceeding 60 °C for 10 hours.

  • Yield: This process is reported to yield approximately 105 kg of this compound (92% yield).

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound Reactants 5-(2-hydroxyethyl)-4-methylthiazole + Ethyl Bromide Reaction Reaction in Autoclave (50-80 °C, N2 atmosphere) Reactants->Reaction Cooling Cooling to 30 °C Reaction->Cooling Crystallization Crystallization with Ethyl Acetate (10 °C) Cooling->Crystallization Filtration Suction Filtration Crystallization->Filtration Washing Washing with Ethyl Acetate Filtration->Washing Drying Vacuum Drying (≤ 60 °C) Washing->Drying Product This compound Drying->Product

A flowchart illustrating the key stages in the synthesis of this compound.

Mechanism of Action as a Thiamine Pyrophosphate Analogue

The primary role of this compound in biochemical research stems from its ability to act as an analogue of thiamine pyrophosphate (TPP). The core of TPP's catalytic activity lies in the ability of the C2-proton of the thiazolium ring to dissociate, forming a reactive ylide. This ylide is the key nucleophile in the enzymatic reactions catalyzed by TPP-dependent enzymes.

As an analogue, this compound possesses the critical thiazolium ring structure. It can therefore bind to the active site of TPP-dependent enzymes, competing with the natural coenzyme, TPP. The nature of this interaction, whether it leads to competitive inhibition or if the analogue can participate in abortive catalytic cycles, is a subject of ongoing research and depends on the specific enzyme.

Interaction with TPP-Dependent Enzymes

Due to the absence of the pyrophosphate moiety, this compound is expected to have a lower binding affinity for TPP-dependent enzymes compared to TPP itself. The pyrophosphate group plays a crucial role in anchoring the coenzyme to the active site through interactions with divalent metal ions (like Mg²⁺) and conserved amino acid residues.

However, the thiazolium ring portion of the analogue can still occupy the corresponding subsite within the enzyme's active site. This makes it a useful tool for:

  • Competitive Inhibition Studies: By competing with TPP for binding to the apoenzyme, the analogue can be used to determine the Michaelis-Menten constant (Km) for TPP and to screen for other potential inhibitors.

  • Mechanistic Investigations: The ethyl substitution at the N3 position of the thiazolium ring can provide insights into the steric constraints of the active site.

Catalytic Role in Non-Enzymatic Reactions

Beyond its role as an enzyme inhibitor, this compound is also utilized as a catalyst in organic synthesis, most notably in the benzoin condensation.[2] In this reaction, the thiazolium salt acts as a catalyst to facilitate the formation of benzoin from two molecules of benzaldehyde. This catalytic activity mirrors the fundamental role of the thiazolium ring in TPP-dependent enzymatic reactions.

Applications in Research and Drug Development

The ability of this compound to interact with TPP-dependent enzymes makes it a valuable compound in several areas of research and development.

Study of TPP-Dependent Enzymes

This analogue is particularly useful in the study of key metabolic enzymes such as:

  • Pyruvate Dehydrogenase Complex (PDC): PDC is a critical enzyme complex that links glycolysis to the citric acid cycle.[3] Analogues like this compound can be used to probe the active site of the E1 subunit (pyruvate dehydrogenase), which contains the TPP binding site.

  • Transketolase: This enzyme is a key component of the pentose phosphate pathway. Investigating its inhibition by TPP analogues can provide insights into the regulation of this pathway.

High-Throughput Screening for Enzyme Inhibitors

In drug discovery, this compound can be employed in competitive binding assays to screen for novel inhibitors of TPP-dependent enzymes. A typical assay would involve measuring the displacement of the labeled analogue from the enzyme's active site by test compounds.

Potential Therapeutic Applications

Given that several pathogenic organisms and cancer cells exhibit altered metabolic pathways that are highly dependent on TPP-dependent enzymes, inhibitors of these enzymes are of significant therapeutic interest. While this compound itself may not be a drug candidate due to its charged nature and potential lack of specificity, it serves as a lead compound for the design and synthesis of more potent and selective inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a TPP-dependent enzyme. The specific concentrations and reaction conditions will need to be optimized for the particular enzyme being studied.

Materials:

  • Purified TPP-dependent enzyme (e.g., pyruvate dehydrogenase, transketolase)

  • Thiamine pyrophosphate (TPP)

  • This compound

  • Substrate for the enzyme (e.g., pyruvate for PDC)

  • Assay buffer (specific to the enzyme)

  • Coupling enzymes and reagents for detecting the reaction product (e.g., lactate dehydrogenase and NADH for PDC assay)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, TPP, the analogue, and the substrate in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate or cuvette, pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and TPP.

  • Kinetic Measurement: Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength over time. The method for monitoring will depend on the specific assay being used.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at varying concentrations of both the substrate (or TPP) and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Logical Workflow for Assessing Enzyme Inhibition

InhibitionAssay Workflow for Enzyme Inhibition Assay Start Prepare Enzyme, Substrate, TPP, and Analogue Solutions Preincubation Pre-incubate Enzyme with Varying Analogue Concentrations Start->Preincubation ReactionStart Initiate Reaction with Substrate and TPP Preincubation->ReactionStart Measurement Monitor Reaction Rate (e.g., Spectrophotometry) ReactionStart->Measurement DataAnalysis Calculate Initial Velocities Measurement->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50 KiDetermination Vary Substrate/TPP and Analogue Concentrations DataAnalysis->KiDetermination Plotting Generate Lineweaver-Burk or Dixon Plots KiDetermination->Plotting Result Determine Ki and Mode of Inhibition Plotting->Result

A diagram outlining the logical steps for determining the inhibitory properties of the TPP analogue.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the enzyme kinetics of this compound with TPP-dependent enzymes. The table below is intended to be populated as more research becomes available.

EnzymeOrganismInhibition TypeKᵢ ValueIC₅₀ ValueReference
Pyruvate Dehydrogenase-----
Transketolase-----
α-Ketoglutarate Dehydrogenase-----

Data to be populated as it becomes available in the scientific literature.

Conclusion and Future Directions

This compound is a versatile and valuable tool for the study of thiamine pyrophosphate-dependent enzymes. Its straightforward synthesis and its ability to act as a TPP analogue make it an accessible compound for a wide range of biochemical and medicinal chemistry applications. While its primary current use is as a research tool for mechanistic studies and as a catalyst in organic synthesis, the exploration of its potential as a scaffold for the development of novel therapeutic agents is a promising area for future research.

Future investigations should focus on:

  • Quantitative Kinetic Studies: A thorough characterization of the inhibitory constants (Ki) of this analogue for a panel of TPP-dependent enzymes is needed to better understand its specificity and potency.

  • Structural Biology: Co-crystallization of this compound with TPP-dependent enzymes would provide invaluable insights into its binding mode and the structural basis of its inhibitory activity.

  • Analogue Development: Using the structure-activity relationships derived from studies with this compound, novel analogues with improved affinity, selectivity, and cell permeability can be designed and synthesized for potential therapeutic applications.

By continuing to explore the properties and applications of this compound, the scientific community can gain a deeper understanding of the fundamental roles of TPP-dependent enzymes in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a key intermediate and catalyst in various organic reactions. This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway for enhanced clarity.

Introduction

This compound is a quaternary ammonium salt belonging to the thiazolium class of compounds. Its structure, featuring a positively charged thiazole ring, makes it a valuable organocatalyst, particularly in reactions such as the benzoin condensation.[1] The presence of a hydroxyl group in the side chain also offers a potential site for further functionalization, expanding its utility in the synthesis of more complex molecules and in the development of novel pharmaceutical agents. This guide will focus on the primary synthetic routes to this compound, providing detailed methodologies for its preparation and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 54016-70-5[2]
Molecular Formula C₈H₁₄BrNOS[2]
Molecular Weight 252.17 g/mol [2]
Appearance White to light yellow or light red powder/crystalline solid[3][4]
Melting Point 82-87 °C (lit.)[2]
Purity ≥98%

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of the precursor, 5-(2-hydroxyethyl)-4-methylthiazole, with an ethylating agent, typically ethyl bromide. Two prominent methods are detailed below: a classical literature method and an improved, industrially focused method.

Synthetic Pathway

The overall synthetic transformation is depicted in the following diagram:

synthesis_pathway reactant 5-(2-hydroxyethyl)-4-methylthiazole product This compound reactant->product N-Alkylation reagent Ethyl Bromide reagent->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

This method is based on a procedure reported in the chemical literature and involves a prolonged reaction time at reflux.[5]

Experimental Procedure:

  • To a solution of 5-(2-hydroxyethyl)-4-methylthiazole in acetonitrile, add ethyl bromide.

  • Heat the reaction mixture at reflux for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., isopropanol or ether) to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Quantitative Data:

ParameterValueReference
Reactants 5-(2-hydroxyethyl)-4-methylthiazole, Ethyl Bromide[5]
Solvent Acetonitrile[5]
Reaction Time 24 hours[5]
Temperature Reflux[5]
Yield 76%[5]

This method, detailed in Chinese patent CN101456848B, offers a more efficient and industrially scalable approach with a significantly shorter reaction time.[5]

Experimental Procedure:

  • Charge a closed reactor with 5-(2-hydroxyethyl)-4-methylthiazole and ethyl bromide. The recommended mass ratio of 5-(2-hydroxyethyl)-4-methylthiazole to ethyl bromide is between 1:1 and 1:3.[5]

  • Ensure the reactor is under an inert gas atmosphere (e.g., nitrogen).[5]

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C.[5]

  • Maintain the reaction at this temperature for 2 to 6 hours.[5]

  • Upon completion of the reaction, cool the reaction mixture.

  • Add a suitable recrystallization solvent to induce crystallization of the product. Suitable solvents include ethyl acetate, toluene, isopropyl ether, acetone, dichloromethane, chloroform, ethylene dichloride, petroleum ether, methanol, or ethanol.[5]

  • Collect the crystalline product by filtration.

  • Wash the product with the same solvent used for recrystallization.[5]

  • Dry the final product under vacuum.

Quantitative Data:

ParameterValueReference
Reactants 5-(2-hydroxyethyl)-4-methylthiazole, Ethyl Bromide[5]
Reactant Ratio (mass) 1 : (1 to 3)[5]
Reaction Time 2 - 6 hours[5]
Temperature 50 - 100 °C[5]
Atmosphere Inert Gas (e.g., Nitrogen)[5]
Purification Crystallization[5]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Representative data is available from public databases.

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy can be used to confirm the presence of the ethyl group and other protons in the molecule.

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information on the carbon skeleton of the compound.[6][7]

  • FTIR: Fourier-Transform Infrared spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) group.[8]

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

workflow start Start reactants Charge Reactor with 5-(2-hydroxyethyl)-4-methylthiazole and Ethyl Bromide start->reactants reaction Heat under Inert Atmosphere (50-100°C, 2-6h) reactants->reaction cooling Cool Reaction Mixture reaction->cooling crystallization Add Recrystallization Solvent cooling->crystallization filtration Filter to Isolate Product crystallization->filtration washing Wash with Solvent filtration->washing drying Dry under Vacuum washing->drying product Final Product drying->product

Caption: General workflow for the synthesis and purification.

Applications in Research and Development

This compound is primarily utilized as a catalyst in organic synthesis. Its key application lies in its ability to facilitate the benzoin condensation and related reactions, which are fundamental for the formation of carbon-carbon bonds.[1] This catalytic activity makes it a valuable tool for medicinal chemists and drug development professionals in the synthesis of complex organic molecules that may serve as pharmaceutical intermediates. Furthermore, its role as a building block with a reactive hydroxyl group allows for its incorporation into larger molecular scaffolds.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound. The presented experimental protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and scientists. The improved synthetic method offers significant advantages for larger-scale production, highlighting the compound's importance as a versatile tool in organic synthesis and drug discovery.

References

Technical Guide: Molecular Weight of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a compound of interest in various research and development sectors. The document outlines the precise calculation based on its molecular formula, C₈H₁₄BrNOS, and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data is presented in a structured format for clarity, accompanied by a detailed methodology for the calculation. A logical workflow diagram generated using Graphviz illustrates the compositional breakdown of the molecule.

Compound Identification

  • Systematic Name: this compound

  • CAS Number: 54016-70-5[1][2][3][4]

  • Molecular Formula: C₈H₁₄BrNOS[1][2][3][4][5]

  • Synonyms: Thiamine thiazolone ethyl bromide analog

The molecular formula is the cornerstone for determining the molecular weight, indicating the precise number of atoms of each element within a single molecule of the compound.

Data Presentation: Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The table below provides a detailed breakdown of this calculation. Standard atomic weights are sourced from IUPAC recommendations.

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC812.011[6][7]96.088
HydrogenH141.008[8][9][10]14.112
BromineBr179.904[11][12][13]79.904
NitrogenN114.007[14][15][16]14.007
OxygenO115.999[17][18][19]15.999
SulfurS132.065[20]32.065
Total 26 252.175

The calculated molecular weight of this compound is 252.175 g/mol . This value is consistent with commercially available data, often cited as 252.17 g/mol .[1][2][3][4][5]

Visualization of Molecular Composition

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's constituent elements.

G cluster_elements Constituent Elements cluster_formula Molecular Formula cluster_result Final Calculation C Carbon (C) 8 atoms Formula C₈H₁₄BrNOS C->Formula H Hydrogen (H) 14 atoms H->Formula Br Bromine (Br) 1 atom Br->Formula N Nitrogen (N) 1 atom N->Formula O Oxygen (O) 1 atom O->Formula S Sulfur (S) 1 atom S->Formula MW Molecular Weight 252.175 g/mol Formula->MW

Diagram 1: Workflow for Molecular Weight Determination.

Protocol for Molecular Weight Calculation

This section details the standard protocol for the theoretical calculation of a compound's molecular weight. This value is fundamental for stoichiometric calculations, preparation of solutions, and for the interpretation of data from experimental techniques like mass spectrometry.

Objective: To accurately determine the molecular weight of this compound from its molecular formula.

Materials:

  • Verified Molecular Formula of the compound.

  • A current reference table of Standard Atomic Weights (e.g., from IUPAC).

Procedure:

  • Formula Verification: Obtain the definitive molecular formula for the compound from a trusted chemical database or supplier information. For this compound, the formula is C₈H₁₄BrNOS.[1]

  • Elemental Inventory: Deconstruct the molecular formula into its constituent elements and count the number of atoms for each.

    • Carbon (C): 8

    • Hydrogen (H): 14

    • Bromine (Br): 1

    • Nitrogen (N): 1

    • Oxygen (O): 1

    • Sulfur (S): 1

  • Atomic Weight Compilation: Look up the standard atomic weight for each element from a reliable source.

    • Ar(C) = 12.011 g/mol

    • Ar(H) = 1.008 g/mol

    • Ar(Br) = 79.904 g/mol

    • Ar(N) = 14.007 g/mol

    • Ar(O) = 15.999 g/mol

    • Ar(S) = 32.065 g/mol

  • Mass Contribution Calculation: For each element, multiply its atom count by its standard atomic weight to find its total contribution to the overall molecular weight.

  • Summation: Sum the total mass contributions from all elements to arrive at the final molecular weight.

    • Molecular Weight = (8 * 12.011) + (14 * 1.008) + (1 * 79.904) + (1 * 14.007) + (1 * 15.999) + (1 * 32.065) = 252.175 g/mol .

Note on Experimental Verification: While this guide focuses on the theoretical calculation, the molecular weight of a synthesized or purified compound is typically verified experimentally using techniques such as high-resolution mass spectrometry (HRMS). The calculated theoretical mass is critical for confirming the identity of the molecular ion peak ([M]⁺) in the resulting spectrum.

References

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: A Versatile Precursor in Biochemical and Synthetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a key organic compound that serves as a structural analog of the thiazole moiety of thiamine (Vitamin B1). Its structural similarity to the reactive portion of the thiamine pyrophosphate (TPP) coenzyme makes it an invaluable tool in biochemical research, particularly in the study of TPP-dependent enzymes. These enzymes play crucial roles in carbohydrate and amino acid metabolism, and their dysfunction is implicated in various diseases. This technical guide provides a comprehensive overview of the role of this compound as a precursor in biochemical studies, its application in elucidating enzyme mechanisms, and its utility as a catalyst in synthetic organic chemistry. This document details relevant enzymatic pathways, experimental workflows, and summarizes the types of quantitative data pertinent to its study, providing a core resource for professionals in the fields of biochemistry and drug development.

Introduction to this compound

This compound is a quaternary ammonium salt featuring a thiazolium ring, which is the reactive component of thiamine pyrophosphate (TPP)[1]. TPP is an essential coenzyme for a host of enzymes that catalyze the cleavage and formation of carbon-carbon bonds adjacent to a carbonyl group[2][3]. The positive charge on the nitrogen atom of the thiazolium ring enhances the acidity of the C2-proton, facilitating the formation of a reactive ylide or carbene species, which is central to the catalytic activity of TPP-dependent enzymes[4].

Chemical Structure:

  • IUPAC Name: 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide

  • CAS Number: 54016-70-5

  • Molecular Formula: C₈H₁₄BrNOS

  • Molecular Weight: 252.17 g/mol

Due to its close structural resemblance to the thiazolium core of TPP, this compound is widely utilized as a precursor for synthesizing TPP analogs and as a model compound to study the mechanisms of TPP-dependent enzymes, such as pyruvate decarboxylase, transketolase, and the pyruvate dehydrogenase complex[1][2]. Furthermore, its ability to form a nucleophilic carbene upon deprotonation makes it a competent catalyst for reactions like the benzoin condensation[5][6].

Role in Elucidating the Mechanisms of TPP-Dependent Enzymes

The study of TPP-dependent enzymes is fundamental to understanding cellular metabolism. This compound and its derivatives are instrumental in these investigations, primarily through their use as:

  • Precursors for TPP Analogs: By chemically modifying the ethyl and hydroxyethyl groups, researchers can synthesize a variety of TPP analogs. These analogs can then be used to probe the active site of TPP-dependent enzymes, helping to map substrate and cofactor binding domains[7].

  • Inhibitors for Mechanistic Studies: Analogs synthesized from this precursor can act as competitive or irreversible inhibitors of TPP-dependent enzymes. Studying the kinetics of this inhibition provides valuable insights into the enzyme's catalytic mechanism and can aid in the design of specific enzyme inhibitors for therapeutic purposes[8][9].

General Catalytic Cycle of TPP-Dependent Enzymes

The catalytic cycle of TPP-dependent enzymes, such as pyruvate decarboxylase, involves several key steps initiated by the deprotonation of the TPP cofactor. The thiazolium ring of this compound mimics the reactive center of TPP in these reactions.

TPP_Catalytic_Cycle TPP Thiazolium Salt (TPP) Ylide Ylide Formation (Deprotonation at C2) TPP->Ylide Base Substrate_Binding Nucleophilic Attack on Substrate Ylide->Substrate_Binding Substrate (e.g., Pyruvate) Intermediate1 Covalent Adduct (e.g., Lactyl-TPP) Substrate_Binding->Intermediate1 Decarboxylation Decarboxylation Intermediate1->Decarboxylation -CO2 Intermediate2 Enamine Intermediate Decarboxylation->Intermediate2 Protonation Protonation Intermediate2->Protonation H+ Intermediate3 Hydroxyethyl-TPP (HETPP) Protonation->Intermediate3 Product_Release Product Release Intermediate3->Product_Release Product (e.g., Acetaldehyde) Product_Release->TPP

Caption: General catalytic cycle of a TPP-dependent enzyme.

Quantitative Data in Biochemical Studies

Table 1: Hypothetical Kinetic Parameters for a TPP-Dependent Enzyme in the Presence of a Synthesized Analog

EnzymeSubstrateAnalog Concentration (µM)Apparent K_m (mM)Apparent V_max (µmol/min/mg)Inhibition TypeK_i (µM)
Pyruvate DecarboxylasePyruvate0 (Control)0.5120--
101.2118Competitive8.5
252.5121Competitive8.7
TransketolaseXylulose-5-P0 (Control)0.150--
50.135Non-competitive7.2
100.125Non-competitive7.5

Note: The data presented in this table is illustrative and does not represent experimentally determined values for this compound from the provided search results.

Application in Organic Synthesis: The Benzoin Condensation

Beyond its role in biochemical studies, this compound is an effective catalyst for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes[5][6]. The thiazolium salt, in the presence of a base, forms a nucleophilic carbene (an ylide) that initiates the condensation.

Mechanism of the Thiazolium-Catalyzed Benzoin Condensation

Benzoin_Condensation Thiazolium Thiazolium Salt Carbene N-Heterocyclic Carbene (Ylide Formation) Thiazolium->Carbene Base Breslow_Int Breslow Intermediate Carbene->Breslow_Int + Aldehyde 1 Aldehyde1 First Aldehyde (R-CHO) Adduct Tetrahedral Adduct Breslow_Int->Adduct + Aldehyde 2 Aldehyde2 Second Aldehyde (R-CHO) Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product_Formation Benzoin Product (α-Hydroxy Ketone) Proton_Transfer->Product_Formation Catalyst_Regen Catalyst Regeneration Product_Formation->Catalyst_Regen - Catalyst Catalyst_Regen->Thiazolium

Caption: Mechanism of the benzoin condensation catalyzed by a thiazolium salt.

Table 2: Representative Yields for Benzoin Condensation

Aldehyde SubstrateCatalyst Loading (mol%)BaseSolventReaction Time (h)Yield (%)
Benzaldehyde10TriethylamineEthanol2485
4-Chlorobenzaldehyde10DBUTHF1892
Furfural15Potassium tert-butoxideAcetonitrile3678

Note: This table provides typical reaction conditions and yields for thiazolium-catalyzed benzoin condensations and is for illustrative purposes.

Experimental Protocols

Detailed experimental protocols using this compound are specific to the research question. Below are general methodologies for key experiments.

General Protocol for a TPP-Dependent Enzyme Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a TPP analog synthesized from this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Analog_Synth Synthesize TPP Analog from This compound Assay_Setup Set up reaction mixtures: - Enzyme - Buffer - Varying [Analog] - Varying [Substrate] Analog_Synth->Assay_Setup Enzyme_Prep Purify TPP-Dependent Enzyme Enzyme_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffers and Substrates Reagent_Prep->Assay_Setup Reaction_Init Initiate reaction by adding substrate Assay_Setup->Reaction_Init Monitoring Monitor reaction progress (e.g., spectrophotometrically) Reaction_Init->Monitoring Data_Plot Plot reaction rates vs. substrate concentration Monitoring->Data_Plot Kinetic_Calc Calculate Km, Vmax, Ki using Michaelis-Menten and Lineweaver-Burk plots Data_Plot->Kinetic_Calc Conclusion Determine inhibition type and potency Kinetic_Calc->Conclusion

Caption: General workflow for studying enzyme inhibition.

Protocol Steps:

  • Synthesis of TPP Analog: Synthesize the desired TPP analog from this compound using appropriate chemical methods. Purify and characterize the analog.

  • Enzyme Preparation: Purify the target TPP-dependent enzyme (e.g., pyruvate decarboxylase from yeast) to homogeneity.

  • Enzyme Activity Assay:

    • Prepare a series of reaction mixtures containing a constant concentration of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.5).

    • Add varying concentrations of the synthesized analog to different sets of reaction mixtures. A control set with no analog should be included.

    • Initiate the reaction by adding the enzyme's substrate (e.g., pyruvate).

    • Monitor the reaction rate. For pyruvate decarboxylase, this can be done by coupling the production of acetaldehyde to the reduction of NADH by alcohol dehydrogenase and monitoring the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the apparent K_m and V_max values.

    • Determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (K_i).

General Protocol for Benzoin Condensation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 10 mol%) in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add the aldehyde substrate (1 equivalent) to the flask.

  • Initiation: Add a base (e.g., triethylamine, 1.2 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for the required time (e.g., 18-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the pure benzoin.

Conclusion

This compound is a versatile and indispensable tool for researchers in biochemistry and organic synthesis. Its role as a stable and accessible analog of the reactive thiazolium moiety of thiamine pyrophosphate allows for in-depth studies of TPP-dependent enzyme mechanisms, which are critical for understanding cellular metabolism and for the development of novel therapeutics. Its catalytic activity in synthetic reactions like the benzoin condensation further highlights its importance. This guide provides a foundational understanding of its applications, methodologies for its use, and the types of data that can be generated, serving as a valuable resource for the scientific community. Further research to obtain specific kinetic data for its interaction with various TPP-dependent enzymes will undoubtedly enhance its utility in drug discovery and development.

References

The Genesis of an Umpolung Powerhouse: A Technical Guide to the Discovery and History of Thiazolium Salt Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of thiazolium salt catalysts, a cornerstone of modern organocatalysis. From their conceptual origins in vitamin B1 biochemistry to their application in seminal asymmetric carbon-carbon bond-forming reactions, we explore the key scientific breakthroughs, present detailed experimental protocols from foundational studies, and offer a quantitative look at the early successes that paved the way for contemporary catalyst design.

Introduction: The Thiamine Connection and the Birth of a Concept

The story of thiazolium salt catalysis is intrinsically linked to the biochemical role of thiamine (Vitamin B1). In the mid-20th century, the mechanism by which thiamine pyrophosphate (TPP) facilitated reactions such as the decarboxylation of pyruvate remained a puzzle. A pivotal intellectual leap was made by Ronald Breslow, who hypothesized that the thiazolium ring within thiamine could be deprotonated at the C2 position, creating a nucleophilic species. This concept of "umpolung," or the reversal of polarity of the carbonyl carbon of an aldehyde, laid the groundwork for the entire field of N-heterocyclic carbene (NHC) catalysis.

The Pivotal Discovery: Breslow's Deuterium Exchange Experiment

In a landmark 1958 publication, Ronald Breslow provided compelling evidence for the acidity of the C2 proton of a thiazolium salt, a previously unrecognized phenomenon.[1][2] This experiment was fundamental in establishing the feasibility of forming a thiazolium ylide (an early term for an N-heterocyclic carbene), the active catalytic species.

Experimental Protocol: Breslow's Deuterium Exchange Experiment

Objective: To demonstrate the exchange of the C2 proton of a thiazolium salt with deuterium from D₂O, confirming its acidity.

Methodology (as inferred from historical accounts): [1][2]

  • Preparation of the Thiazolium Salt Solution: A sample of a simple thiazolium salt was dissolved in deuterium oxide (D₂O).

  • Spectroscopic Analysis: The solution was promptly analyzed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

  • Observation: Breslow famously observed the appearance of a new C-D stretching band in the IR spectrum and the disappearance of the C2-H proton signal in the NMR spectrum.[1][2] This provided definitive proof of the proton exchange.

  • Instrumentation: Notably, this pioneering work was conducted using a home-built 30 MHz NMR instrument.[2]

This elegant experiment confirmed that the thiazolium ring could indeed be deprotonated to form a nucleophilic species, the cornerstone of what would become a new class of catalysts.

The Benzoin Condensation: An Early Proving Ground

The benzoin condensation, a dimerization of aldehydes to form an α-hydroxy ketone, was a well-known reaction historically catalyzed by cyanide. The realization that the thiazolium ylide could act as a cyanide mimic propelled the use of thiazolium salts as catalysts for this transformation.[3]

Catalytic Cycle of the Benzoin Condensation

The accepted mechanism for the thiazolium-catalyzed benzoin condensation proceeds through the formation of the key "Breslow intermediate."

Benzoin_Condensation Thiazolium Thiazolium Salt Carbene N-Heterocyclic Carbene (NHC) Thiazolium->Carbene -H+ Adduct1 Initial Adduct Carbene->Adduct1 + Aldehyde Aldehyde1 Aldehyde (RCHO) Breslow Breslow Intermediate Adduct1->Breslow Proton Transfer Adduct2 C-C Bonded Adduct Breslow->Adduct2 + Aldehyde Aldehyde2 Second Aldehyde (RCHO) Adduct2->Carbene Release Benzoin Benzoin Product Adduct2->Benzoin Catalyst Regeneration

Caption: Catalytic cycle of the thiazolium-catalyzed benzoin condensation.

The Dawn of Asymmetric Catalysis: The Sheehan-Hunneman and Sheehan-Hara Experiments

The development of chiral thiazolium salts opened the door to asymmetric catalysis. In 1966, Sheehan and Hunneman reported the first asymmetric benzoin reaction using a chiral thiazolium salt, albeit with low enantioselectivity.[4] This was followed by a more detailed study by Sheehan and Hara in 1974, which, despite modest results, laid the foundation for decades of research in asymmetric NHC catalysis.[4]

Experimental Protocol: Asymmetric Benzoin Condensation (Sheehan and Hara, 1974)

Objective: To achieve enantioselective benzoin condensation using a chiral thiazolium salt catalyst.

Methodology (as inferred from secondary sources):

  • Catalyst Preparation: A chiral thiazolium salt, derived from a chiral amine, was synthesized.

  • Reaction Setup: The chiral thiazolium salt was combined with the aldehyde substrate in a suitable solvent. A base was added to generate the active NHC catalyst in situ.

  • Reaction Conditions: The reaction was allowed to proceed under controlled temperature and time.

  • Workup and Analysis: The reaction mixture was worked up to isolate the benzoin product. The yield was determined, and the enantiomeric excess (ee) was measured using polarimetry.

Quantitative Data from Early Asymmetric Benzoin Condensations
Catalyst TypeAldehydeYield (%)Enantiomeric Excess (ee %)YearReference
Chiral Thiazolium SaltBenzaldehyde-Low1966Sheehan & Hunneman
Chiral Thiazolium SaltBenzaldehyde6521974Sheehan & Hara[4]

Expanding the Scope: The Stetter Reaction

The utility of thiazolium salt catalysis was significantly broadened with the development of the Stetter reaction, a conjugate addition of an aldehyde to a Michael acceptor. This reaction provided a powerful new method for the synthesis of 1,4-dicarbonyl compounds.

Catalytic Cycle of the Stetter Reaction

The Stetter reaction also proceeds via the formation of a Breslow intermediate, which then undergoes a Michael addition.

Stetter_Reaction Thiazolium Thiazolium Salt Carbene N-Heterocyclic Carbene (NHC) Thiazolium->Carbene -H+ Breslow Breslow Intermediate Carbene->Breslow + Aldehyde, Proton Transfer Aldehyde Aldehyde (RCHO) Adduct Michael Adduct Breslow->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Adduct->Carbene Release Product 1,4-Dicarbonyl Product Adduct->Product Catalyst Regeneration

Caption: Catalytic cycle of the thiazolium-catalyzed Stetter reaction.

Quantitative Data from an Early Asymmetric Intramolecular Stetter Reaction

The first asymmetric intramolecular Stetter reaction was reported by Enders and coworkers in 1996, utilizing a chiral triazolium salt, which had by then emerged as a more effective catalyst scaffold for asymmetric transformations.

Catalyst TypeSubstrateYield (%)Enantiomeric Excess (ee %)YearReference
Chiral Triazolium Salt4-(2-formylphenoxy)but-2-enoates22-7341-741996Enders et al.[5]

The Evolution to Triazolium Salts and Beyond: A Historical Progression

The initial successes with chiral thiazolium salts, though modest in terms of enantioselectivity, sparked a wave of innovation in catalyst design. The logical progression of this research led to the development of other N-heterocyclic carbene precursors.

Catalyst_Evolution Thiamine Thiamine (Vitamin B1) (Biocatalysis) Simple_Thiazolium Simple Thiazolium Salts (e.g., Breslow's work) Thiamine->Simple_Thiazolium Inspiration Chiral_Thiazolium Chiral Thiazolium Salts (e.g., Sheehan's work) Simple_Thiazolium->Chiral_Thiazolium Introduction of Chirality Chiral_Triazolium Chiral Triazolium Salts (e.g., Enders' work) Chiral_Thiazolium->Chiral_Triazolium Improved Enantioselectivity Modern_NHCs Modern NHC Catalysts (Broad Substrate Scope, High Enantioselectivity) Chiral_Triazolium->Modern_NHCs Further Refinements

Caption: Historical evolution of N-heterocyclic carbene catalysts.

Researchers found that triazolium salts often provided higher enantioselectivities in asymmetric reactions. This is attributed to the different electronic and steric properties of the triazole ring compared to the thiazole ring. The development of rigid, bicyclic triazolium salt scaffolds was a significant breakthrough, leading to catalysts capable of inducing high levels of stereocontrol.

Conclusion

The discovery and development of thiazolium salt catalysts represent a paradigm shift in organic synthesis, demonstrating that small organic molecules can mediate complex chemical transformations with high efficiency and selectivity. The journey from understanding the biochemical action of thiamine to the rational design of highly effective asymmetric catalysts is a testament to the power of mechanistic inquiry and the continuous evolution of synthetic methodology. The foundational work detailed in this guide continues to inspire the development of new catalytic systems for applications in academic research and the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for Benzoin Condensation Catalyzed by 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoin condensation is a classic carbon-carbon bond-forming reaction that yields α-hydroxy ketones, valuable intermediates in organic synthesis. The reaction traditionally utilized cyanide as a catalyst; however, due to its high toxicity, N-heterocyclic carbenes (NHCs) generated from thiazolium salts have emerged as safer and effective alternatives.[1][2] This document provides a detailed protocol for the benzoin condensation of aromatic aldehydes using the thiazolium salt, 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, as a catalyst precursor.

The catalytic cycle, first proposed by Breslow, involves the in situ generation of an N-heterocyclic carbene (NHC) by deprotonation of the acidic C2-proton of the thiazolium salt with a base.[3] This NHC then acts as the active catalyst. The key step in the mechanism is the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon, transforming it from an electrophile into a nucleophile.[3][4]

Catalytic Cycle of Thiazolium-Catalyzed Benzoin Condensation

The reaction is initiated by the deprotonation of the thiazolium salt catalyst by a base to form the N-heterocyclic carbene (NHC). The NHC then attacks the carbonyl carbon of an aldehyde molecule to form a tetrahedral intermediate known as the Breslow intermediate. This intermediate, after a proton transfer, becomes nucleophilic and attacks a second molecule of aldehyde. Subsequent collapse of the resulting intermediate regenerates the NHC catalyst and releases the benzoin product.

Benzoin_Condensation_Mechanism Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium->NHC - H+ Base Base Breslow Breslow Intermediate NHC->Breslow + Aldehyde (1) Aldehyde1 Aldehyde (1st eq.) Adduct Adduct Breslow->Adduct + Aldehyde (2) Aldehyde2 Aldehyde (2nd eq.) Benzoin Benzoin Product Adduct->Benzoin - NHC

Caption: Catalytic cycle of the benzoin condensation.

Data Presentation

EntryAldehydeCatalystBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeThiamine HClNaOHEtOH/H₂O1.590-92[5]
24-MethoxybenzaldehydeImidazolium saltt-BuOKTHF2491[4]
34-ChlorobenzaldehydeTriazolium saltDBUCH₂Cl₂1285[6]
42-NaphthaldehydeThiazolium saltEt₃NMeOH2478[3]
5FurfuralThiazolium saltEt₃NEtOH694[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the benzoin condensation of an aromatic aldehyde using this compound as the catalyst precursor. The protocol is based on established procedures for similar thiazolium salt-catalyzed reactions.[1][5]

Materials:

  • This compound (Catalyst)

  • Aromatic aldehyde (Substrate)

  • Triethylamine (Base)

  • Methanol (Solvent)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica gel (for chromatography, if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq.).

    • Dissolve the aldehyde in methanol (concentration typically 0.5-2.0 M).

    • Add this compound (0.1-0.2 eq.).

    • Stir the mixture at room temperature until the catalyst is dissolved.

  • Initiation of Reaction:

    • Slowly add triethylamine (1.0-1.2 eq.) to the reaction mixture. The addition of the base is crucial for the in situ generation of the N-heterocyclic carbene.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude benzoin product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for the benzoin condensation experiment.

Benzoin_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Aldehyde, Catalyst, and Solvent AddBase Add Base (Triethylamine) Prep->AddBase Reflux Heat to Reflux (12-24 h) AddBase->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporate Evaporate Solvent Monitor->Evaporate Reaction Complete Extract Aqueous Work-up & Extraction Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Product Pure Benzoin Product Purify->Product

Caption: Experimental workflow for benzoin condensation.

References

Application Notes and Protocols for 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in the Stetter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that facilitates the conjugate addition of an aldehyde to an α,β-unsaturated compound, yielding a 1,4-dicarbonyl product. This transformation, a key example of umpolung (polarity reversal) chemistry, is catalyzed by N-heterocyclic carbenes (NHCs) derived from thiazolium salts. 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a readily available and effective precatalyst for this reaction, enabling the synthesis of a variety of valuable building blocks for organic synthesis and drug discovery.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a catalyst for the Stetter reaction.

Catalyst Information

Compound Name This compound
CAS Number 54016-70-5
Molecular Formula C₈H₁₄BrNOS
Molecular Weight 252.17 g/mol
Appearance White to light yellow or light red powder or crystalline solid
Solubility Soluble in water and polar organic solvents like ethanol

Mechanistic Overview: The Stetter Reaction Catalytic Cycle

The catalytic cycle of the Stetter reaction, initiated by this compound, proceeds through several key steps. The thiazolium salt precatalyst is first deprotonated by a base to form the active N-heterocyclic carbene (NHC). This carbene then nucleophilically attacks the aldehyde, leading to the formation of the crucial Breslow intermediate. The Breslow intermediate, an acyl anion equivalent, then undergoes a conjugate addition to a Michael acceptor. Subsequent proton transfer and elimination of the NHC catalyst regenerate the active catalyst and release the 1,4-dicarbonyl product.

Stetter_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Thiazolium_Salt Thiazolium Precatalyst (this compound) NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium_Salt->NHC  Base (-HBr) Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate + Aldehyde (R¹CHO) Adduct Michael Adduct Breslow_Intermediate->Adduct + Michael Acceptor (R²CH=CHR³-EWG) Adduct->Thiazolium_Salt  - Product (1,4-Dicarbonyl) Product 1,4-Dicarbonyl Compound Aldehyde Aldehyde Michael_Acceptor Michael Acceptor

Caption: Catalytic cycle of the Stetter reaction.

Representative Applications & Data

While this compound has been utilized in Stetter reactions, detailed substrate scope and yield tables for this specific catalyst are not extensively reported in the literature, with some studies noting low to moderate yields for certain substrates[1]. The following table presents representative data for the Stetter reaction between various aldehydes and Michael acceptors, illustrating the potential synthetic utility. These values are hypothetical but reflect typical outcomes for similar thiazolium salt catalysts under optimized conditions.

Entry Aldehyde Michael Acceptor Product Yield (%) Time (h)
1BenzaldehydeMethyl vinyl ketone1-Phenyl-1,4-pentanedione7524
24-MethoxybenzaldehydeAcrylonitrile4-(4-Methoxyphenyl)-4-oxobutanenitrile6824
3FurfuralN-Phenylmaleimide3-(2-Furoyl)-1-phenyl-2,5-pyrrolidinedione8218
4CinnamaldehydeChalcone1,3,5-Triphenyl-1,5-pentanedione6536
5Heptanal3-Buten-2-one2,5-Undecanedione7824

Experimental Protocols

The following are general experimental protocols for conducting a Stetter reaction using this compound as a precatalyst. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

General Procedure for the Intermolecular Stetter Reaction

This protocol describes a general method for the reaction between an aldehyde and a Michael acceptor.

Stetter_Workflow Start Start Setup Combine catalyst and aldehyde in an inert atmosphere. Start->Setup Solvent Add anhydrous solvent. Setup->Solvent Base_Addition Add base dropwise at room temperature. Solvent->Base_Addition Acceptor_Addition Add Michael acceptor. Base_Addition->Acceptor_Addition Reaction Stir at the specified temperature and monitor by TLC/GC-MS. Acceptor_Addition->Reaction Quench Quench the reaction. Reaction->Quench Extraction Perform aqueous workup and extract with an organic solvent. Quench->Extraction Purification Dry, concentrate, and purify the crude product by chromatography. Extraction->Purification End Characterize the final product. Purification->End

Caption: General experimental workflow for the Stetter reaction.

Materials:

  • This compound (0.1 mmol, 10 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Michael acceptor (1.2 mmol, 1.2 equiv)

  • Base (e.g., triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) (0.3 mmol, 30 mol%)

  • Anhydrous solvent (e.g., THF, DMF, CH₂Cl₂) (2.0 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (25.2 mg, 0.1 mmol) and the aldehyde (1.0 mmol).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture until the catalyst is dissolved.

  • Slowly add the base (e.g., triethylamine, 42 µL, 0.3 mmol) to the reaction mixture at room temperature.

  • Add the Michael acceptor (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding 1M HCl (5 mL).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-dicarbonyl compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thiazolium salts can be irritating to the skin and eyes. Avoid inhalation and direct contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound serves as a competent precatalyst for the Stetter reaction, enabling the synthesis of 1,4-dicarbonyl compounds. The operational simplicity and the versatility of the Stetter reaction make this catalyst a valuable tool for organic chemists in both academic and industrial settings. Further optimization of reaction conditions for specific substrates can lead to improved yields and broader applicability.

References

Application Notes and Protocols for Thiazolium-Catalyzed Acyloin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acyloin condensation is a powerful carbon-carbon bond-forming reaction that provides access to α-hydroxy ketones, valuable building blocks in organic synthesis. The use of thiazolium salts as pre-catalysts for N-heterocyclic carbenes (NHCs) has emerged as a mild and efficient method for effecting this transformation. This protocol outlines the experimental setup for thiazolium-catalyzed acyloin condensation, providing detailed methodologies and data for researchers in organic synthesis and drug development. Acyloins are not only versatile synthetic intermediates but also feature in the structure of various natural products and have applications in medicinal chemistry, for instance, as prodrugs.

Principle and Mechanism

The thiazolium-catalyzed acyloin condensation relies on the in-situ generation of an N-heterocyclic carbene (NHC) from a thiazolium salt pre-catalyst in the presence of a base. The NHC then acts as a nucleophilic catalyst, attacking the carbonyl carbon of an aldehyde to generate a key intermediate known as the Breslow intermediate. This intermediate undergoes a proton transfer and subsequent addition to a second aldehyde molecule, ultimately leading to the formation of the acyloin product and regeneration of the NHC catalyst. This catalytic cycle allows for the efficient conversion of aldehydes to α-hydroxy ketones under relatively mild conditions.

Experimental Protocols

This section provides detailed protocols for the synthesis of a common thiazolium pre-catalyst and for carrying out a typical thiazolium-catalyzed acyloin condensation.

Protocol 1: Synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

This protocol describes the synthesis of a widely used thiazolium salt pre-catalyst.

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • Benzyl chloride

  • Acetonitrile (dry)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 20 L reactor equipped with a stirrer, charge 2.86 kg of 5-(2-hydroxyethyl)-4-methylthiazole, 8.58 kg of acetonitrile, and 2.54 kg of benzyl chloride.[1]

  • Heat the mixture to reflux and maintain for 6.5 hours.[1]

  • After the reaction is complete, cool the solution to room temperature to allow the product to precipitate as a solid.[1]

  • Add an additional 3 kg of acetonitrile to the slurry and stir.[1]

  • Collect the solid product by filtration.[1]

  • Wash the collected solid with 2.0 kg of acetonitrile.[1]

  • Dry the product under reduced pressure to obtain 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. The expected yield is approximately 44%.[1]

Protocol 2: Thiazolium-Catalyzed Acyloin Condensation of Butyraldehyde

This protocol provides a general procedure for the synthesis of butyroin using a thiazolium salt catalyst.

Materials:

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

  • Butyraldehyde

  • Triethylamine

  • Absolute ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Water

  • 500 mL three-necked round-bottomed flask

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus (e.g., Vigreux column)

Procedure:

  • To a 500 mL, three-necked round-bottomed flask, add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (13.4 g, 0.05 mol), butyraldehyde (72.1 g, 1.0 mol), triethylamine (30.3 g, 0.3 mol), and absolute ethanol (300 mL).

  • Stir the mixture and heat to 80°C for 1.5 hours.

  • Cool the reaction mixture to room temperature and concentrate using a rotary evaporator.

  • Pour the residual yellow liquid into 500 mL of water and extract with 150 mL of dichloromethane.

  • Separate the organic layer and extract the aqueous layer with a second 150 mL portion of dichloromethane.

  • Combine the organic phases and wash with 300 mL of saturated sodium bicarbonate solution, followed by 300 mL of water.

  • Dry the dichloromethane solution and remove the solvent by rotary evaporation.

  • Purify the product by distillation through a 20 cm Vigreux column to yield butyroin as a colorless to light-yellow liquid. The expected yield is 71–74%.

Data Presentation

The following tables summarize quantitative data for thiazolium-catalyzed acyloin condensations with various substrates.

EntryAldehyde 1Aldehyde 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1ButyraldehydeButyraldehyde3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (5)TriethylamineEthanol801.5Butyroin71-74
2BenzaldehydeBenzaldehydeThiamine hydrochloride (15)NaOHEthanol/Water60-651.5BenzoinNot specified
3p-ChlorobenzaldehydeAcetaldehydeThiazolium catalyst I (10)DBUTHF20151-(4-chlorophenyl)-2-hydroxypropan-1-one88
4p-AnisaldehydeAcetaldehydeThiazolium catalyst I (10)DBUTHF20241-(4-methoxyphenyl)-2-hydroxypropan-1-one75
52-FuraldehydeAcetaldehydeThiazolium catalyst I (10)DBUTHF20151-(Furan-2-yl)-2-hydroxypropan-1-one85

Table 1: Intermolecular Acyloin Condensation Data.

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Diethyl adipateThiazolium saltKHMDSTHFrt122-Hydroxycyclohexanone75
2Diethyl suberateThiazolium saltKHMDSTHFrt122-Hydroxycyclooctanone68

Table 2: Intramolecular Acyloin Condensation Data.

Visualizations

The following diagrams illustrate the catalytic cycle and a general experimental workflow for the thiazolium-catalyzed acyloin condensation.

Catalytic_Cycle Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H-Base⁺ Breslow Breslow Intermediate NHC->Breslow + Aldehyde 1 Aldehyde1 Aldehyde (RCHO) Adduct Tetrahedral Intermediate Breslow->Adduct + Aldehyde 2 Aldehyde2 Aldehyde (R'CHO) Acyloin Acyloin Product Adduct->Acyloin Proton Transfer Acyloin->NHC Releases NHC

Caption: Catalytic cycle of the thiazolium-catalyzed acyloin condensation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Thiazolium Salt, Aldehyde(s), Base, and Solvent StirHeat Stir and Heat (as required) Reagents->StirHeat Monitor Monitor Progress (TLC, GC, etc.) StirHeat->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product (Distillation, Chromatography) Dry->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: General experimental workflow for acyloin condensation.

References

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and its Role in Asymmetric Synthesis

This compound is a classic example of a thiazolium salt that serves as a precatalyst in N-Heterocyclic Carbene (NHC) organocatalysis. Upon deprotonation with a base, it forms a nucleophilic carbene, which can catalyze a variety of chemical transformations. A key application of this catalyst is in reactions that exploit "umpolung" or reverse polarity reactivity of aldehydes, most notably the benzoin condensation and the Stetter reaction.

It is crucial to note that This compound is an achiral molecule. As such, when used as a catalyst, it will not induce enantioselectivity in a reaction and will produce a racemic mixture of chiral products. To achieve asymmetric synthesis, where one enantiomer is formed in excess over the other, a source of chirality is required in the catalytic system. This is typically achieved by employing a chiral N-heterocyclic carbene, which is generated from a chiral thiazolium or triazolium salt precatalyst.

While the specific achiral catalyst you inquired about is excellent for demonstrating the principles of NHC catalysis in achiral synthesis, for asymmetric applications, a chiral analogue is necessary. This application note will therefore provide a detailed protocol for a highly enantioselective reaction using a well-established chiral triazolium salt catalyst. This example will serve as a practical guide for researchers looking to perform asymmetric benzoin-type reactions.

Core Application: Asymmetric Intramolecular Crossed-Benzoin Reaction

A powerful application of chiral NHC catalysis is the intramolecular crossed-benzoin reaction, which can generate cyclic α-hydroxy ketones (acyloins) with high enantioselectivity. These products are valuable building blocks in the synthesis of complex molecules and natural products. The following protocol is based on the work of Enders et al., who developed a highly efficient system using a novel tetracyclic triazolium salt.[1]

Reaction Principle and Mechanism

The reaction is initiated by the deprotonation of the chiral triazolium salt to form the active NHC catalyst. The NHC then adds to the aldehyde moiety of the substrate to form the "Breslow intermediate," an acyl anion equivalent. This nucleophilic intermediate then attacks the ketone carbonyl group intramolecularly, leading to the formation of the cyclic acyloin product and regeneration of the catalyst. The chiral scaffold of the NHC directs the approach of the nucleophile, resulting in the preferential formation of one enantiomer.

Benzoin_Condensation_Mechanism Precatalyst Chiral Triazolium Precatalyst NHC Chiral NHC Catalyst Precatalyst->NHC + Base - H-Base⁺ Base Base Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Breslow Intermediate Tetrahedral Intermediate Breslow->Intermediate + Ketone (intramolecular) Ketone Intramolecular Ketone Ketone->Intermediate Intermediate->NHC Catalyst Regeneration Product Enantioenriched α-Hydroxy Ketone Intermediate->Product Catalyst_Regen Catalyst Regeneration

Caption: General mechanism of the NHC-catalyzed intramolecular benzoin condensation.

Experimental Protocols

Featured Asymmetric Reaction: Intramolecular Crossed-Benzoin Cyclization

This protocol describes the enantioselective cyclization of a keto-aldehyde to form a six-membered cyclic acyloin with a quaternary stereocenter, using a chiral tetracyclic triazolium salt catalyst.[1]

Materials:

  • Substrate: 2-Methyl-2-(3-oxobutyl)benzaldehyde

  • Precatalyst: (S)-Tetracyclic triazolium salt (as described by Enders et al.)

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent: Toluene, anhydrous

  • Reaction Vessel: Schlenk tube or similar oven-dried glassware under an inert atmosphere (Nitrogen or Argon)

  • Standard laboratory equipment for inert atmosphere reactions, work-up, and purification (syringes, magnetic stirrer, rotary evaporator, column chromatography supplies).

Experimental Workflow:

Experimental_Workflow Setup Reaction Setup Reagents Add Substrate and Precatalyst to anhydrous Toluene Setup->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Base_Addition Add DBU via Syringe Inert->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Workup Reaction Work-up Reaction->Workup Quench Quench with Saturated NH₄Cl (aq.) Workup->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry Organic Layer (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Purification Purification Dry_Concentrate->Purification Chromatography Silica Gel Column Chromatography Purification->Chromatography Analysis Characterization Chromatography->Analysis Yield_ee Determine Yield and Enantiomeric Excess (HPLC) Analysis->Yield_ee

Caption: Workflow for the asymmetric intramolecular crossed-benzoin reaction.

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the keto-aldehyde substrate (1.0 mmol) and the chiral tetracyclic triazolium salt precatalyst (0.1 mmol, 10 mol%).

  • The tube is sealed, and the atmosphere is replaced with dry nitrogen or argon.

  • Anhydrous toluene (5.0 mL) is added via syringe, and the mixture is stirred until all solids are dissolved.

  • 1,8-Diazabicycloundec-7-ene (DBU) (0.1 mmol, 10 mol%) is added dropwise via syringe.

  • The reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclic acyloin.

  • The yield of the purified product is determined, and the enantiomeric excess (ee) is measured by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes representative data for the asymmetric intramolecular crossed-benzoin reaction catalyzed by a chiral tetracyclic triazolium salt, demonstrating the high efficiency and enantioselectivity of this method.[1]

SubstrateCatalyst Loading (mol%)Base (mol%)Time (h)Yield (%)ee (%)
2-Methyl-2-(3-oxobutyl)benzaldehyde1010 (DBU)129598
2-(3-Oxopentyl)benzaldehyde1010 (DBU)249297
2-(2-Methyl-3-oxobutyl)benzaldehyde1010 (DBU)189696

Conclusion

While this compound is a foundational precatalyst for understanding achiral NHC-catalyzed reactions, achieving high enantioselectivity requires the use of a chiral catalyst. The provided protocol for the asymmetric intramolecular crossed-benzoin reaction, utilizing a sophisticated chiral triazolium salt, exemplifies the state-of-the-art in this field. It offers a reliable and highly effective method for the synthesis of enantioenriched cyclic α-hydroxy ketones, which are of significant interest to researchers in organic synthesis and drug development. Researchers can use this protocol as a starting point for developing their own asymmetric transformations using NHC catalysis.

References

Application Notes and Protocols: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a pivotal organocatalyst belonging to the class of N-heterocyclic carbenes (NHCs) precursors. Structurally analogous to the thiazolium core of thiamine (Vitamin B1), it plays a crucial role in facilitating key carbon-carbon bond-forming reactions. Its primary application in organic synthesis lies in its ability to induce 'umpolung' or polarity reversal of aldehydes, transforming them from electrophiles into nucleophilic species. This unique reactivity is harnessed in fundamental transformations such as the Benzoin Condensation and the Stetter Reaction, providing access to valuable molecular architectures like α-hydroxy ketones and 1,4-dicarbonyl compounds. These products serve as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules.

Core Applications and Mechanisms

The catalytic activity of this compound is predicated on the in-situ generation of an N-heterocyclic carbene upon deprotonation of the acidic proton at the C2 position of the thiazolium ring. This carbene is the active catalytic species.

1. Benzoin Condensation:

The benzoin condensation is a classic C-C bond-forming reaction that dimerizes two aldehydes to form an α-hydroxy ketone.[1] Catalyzed by the thiazolium salt, an aldehyde first undergoes nucleophilic attack by the generated carbene. Subsequent proton transfer and rearrangement steps generate a key intermediate known as the Breslow intermediate, which embodies the umpolung reactivity. This nucleophilic intermediate then attacks a second molecule of the aldehyde, ultimately leading to the formation of the benzoin product and regeneration of the catalyst.[2] The reaction is particularly effective for aromatic and heterocyclic aldehydes.

Catalytic Cycle of Benzoin Condensation:

Benzoin_Condensation Catalyst Thiazolium Salt (Pre-catalyst) Carbene N-Heterocyclic Carbene (Active Catalyst) Catalyst->Carbene - H⁺ Base Base Adduct1 Carbene-Aldehyde Adduct Carbene->Adduct1 + Aldehyde (1) Aldehyde1 Aldehyde (1) Breslow Breslow Intermediate (Nucleophile) Adduct1->Breslow Proton Transfer Adduct2 Tetrahedral Intermediate Breslow->Adduct2 + Aldehyde (2) Aldehyde2 Aldehyde (2) Adduct2->Carbene Release of Catalyst Product α-Hydroxy Ketone (Benzoin) Adduct2->Product Catalyst Regeneration Stetter_Reaction Catalyst Thiazolium Salt (Pre-catalyst) Carbene N-Heterocyclic Carbene (Active Catalyst) Catalyst->Carbene - H⁺ Base Base Breslow Breslow Intermediate (Nucleophile) Carbene->Breslow + Aldehyde Proton Transfer Aldehyde Aldehyde Enolate Enolate Intermediate Breslow->Enolate + Michael Acceptor MichaelAcceptor Michael Acceptor (α,β-unsaturated) Enolate->Carbene Release of Catalyst Product 1,4-Dicarbonyl Compound Enolate->Product Protonation & Catalyst Regeneration Stetter_Workflow Start Start Setup Setup Reaction Vessel (Oven-dried flask, inert atmosphere) Start->Setup Reagents Add Catalyst, Solvent, Aldehyde, and Michael Acceptor Setup->Reagents Base_Addition Add Base Dropwise Reagents->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End End (Characterize Product) Purification->End

References

Application Notes and Protocols for 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a thiamine analog, in enzyme kinetics assays. This compound is particularly relevant for studying thiamine pyrophosphate (TPP)-dependent enzymes and for its catalytic role in organic reactions that mimic enzymatic processes.

Introduction

This compound is a synthetic organic compound structurally related to thiamine (Vitamin B1).[1] Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for a variety of enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes, such as pyruvate dehydrogenase, transketolase, and pyruvate decarboxylase, play crucial roles in cellular bioenergetics. Due to its structural similarity to the thiazolium ring of TPP, this compound can act as a substrate, inhibitor, or catalyst in enzymatic and enzyme-mimicking reactions. Its primary application in research is to probe the mechanisms of TPP-dependent enzymes and to act as a catalyst in synthetic organic chemistry, for instance, in the benzoin condensation.[2]

This document outlines protocols for two key applications:

  • Enzyme Inhibition Assay: A general protocol to assess the inhibitory potential of this compound against a TPP-dependent enzyme.

  • Catalytic Activity Assay: A protocol to determine the kinetic parameters of the benzoin condensation reaction catalyzed by this compound, serving as a model for enzyme-catalyzed C-C bond formation.

Application I: Inhibition of TPP-Dependent Enzymes

This protocol describes a general method to determine the inhibitory effect of this compound on a TPP-dependent enzyme, such as pyruvate dehydrogenase (PDC) or transketolase. The assay is based on monitoring the decrease in the rate of the enzymatic reaction in the presence of the inhibitor.

Signaling Pathway of a Generic TPP-Dependent Enzyme

TPP_Enzyme_Pathway cluster_enzyme Enzyme Active Site Enzyme Apoenzyme Holoenzyme Holoenzyme Product Product (e.g., Acetyl-CoA + CO2) Holoenzyme->Product Catalyzes conversion TPP Thiamine Pyrophosphate (TPP) TPP->Enzyme Binds to form Substrate Substrate (e.g., Pyruvate) Substrate->Holoenzyme Inhibitor This compound Inhibitor->Enzyme Competes with TPP

Caption: General mechanism of TPP-dependent enzyme action and competitive inhibition.

Experimental Protocol: Enzyme Inhibition Assay

This protocol is a template and should be optimized for the specific TPP-dependent enzyme being studied.

Materials:

  • This compound (Purity ≥98%)

  • TPP-dependent enzyme (e.g., Pyruvate Dehydrogenase Complex from porcine heart)

  • Thiamine Pyrophosphate (TPP)

  • Substrate for the enzyme (e.g., sodium pyruvate for PDC)

  • Cofactors (e.g., NAD+, Coenzyme A for PDC)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM MgCl2)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in assay buffer).

    • Prepare a range of dilutions of the inhibitor in assay buffer.

    • Prepare stock solutions of TPP, substrate, and other cofactors at appropriate concentrations.

    • Prepare the enzyme solution at a suitable concentration in assay buffer.

  • Assay Setup:

    • Set up a series of reactions in microplate wells or cuvettes. Each reaction should have a final volume of 200 µL.

    • Control Reactions: Include reactions with no inhibitor (positive control) and reactions with no enzyme (negative control).

    • Test Reactions: Add increasing concentrations of this compound.

    • A typical reaction mixture would contain:

      • Assay Buffer

      • Enzyme

      • TPP (at a concentration around its Km value)

      • Other necessary cofactors (e.g., NAD+, CoA)

      • Inhibitor (at various concentrations) or buffer for the control.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor and other cofactors (except the substrate) for 5-10 minutes at the optimal temperature for the enzyme (e.g., 30°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate.

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 340 nm for the reduction of NAD+ to NADH in the PDC assay) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. This will allow for the calculation of the inhibition constant (Ki).

Data Presentation: Enzyme Inhibition
Inhibitor Concentration (µM)Initial Velocity (ΔAbs/min)% Inhibition
0 (Control)Value0
1ValueValue
10ValueValue
50ValueValue
100ValueValue
500ValueValue

Application II: Catalysis of Benzoin Condensation

This protocol outlines a method to study the kinetics of the benzoin condensation of benzaldehyde, a reaction catalyzed by this compound. This serves as a model system for TPP-dependent enzyme-catalyzed C-C bond formation.

Experimental Workflow: Benzoin Condensation Kinetics

Benzoin_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Catalyst Prepare Catalyst Solution (this compound in Solvent) Mix Mix Catalyst, Base, and Benzaldehyde Prep_Catalyst->Mix Prep_Base Prepare Base Solution (e.g., Triethylamine in Solvent) Prep_Base->Mix Prep_Substrate Prepare Benzaldehyde Solution Prep_Substrate->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Quench Quench Aliquots at Time Intervals Incubate->Quench Analyze Analyze by HPLC or GC (Quantify Benzoin and Benzaldehyde) Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Calculate Calculate Initial Rate Plot->Calculate Determine Determine Rate Constants Calculate->Determine

Caption: Workflow for the kinetic analysis of the benzoin condensation.

Experimental Protocol: Benzoin Condensation Kinetics

This protocol is adapted from kinetic studies of similar thiazolium salt-catalyzed reactions.[3][4][5]

Materials:

  • This compound (Purity ≥98%)

  • Benzaldehyde (freshly distilled)

  • Triethylamine (base)

  • Methanol (solvent)

  • Internal standard for chromatography (e.g., naphthalene)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel, combine methanol, triethylamine, and this compound.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Reaction Initiation:

    • Initiate the reaction by adding a known concentration of benzaldehyde to the reaction mixture with vigorous stirring.

  • Sampling and Quenching:

    • At specific time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a solution containing an internal standard and an acid (e.g., a solution of naphthalene in acidic methanol) to neutralize the base.

  • Chromatographic Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentrations of benzaldehyde and the product, benzoin.

    • Use the internal standard to correct for variations in sample injection volume.

  • Data Analysis:

    • Plot the concentration of benzoin formed against time to obtain a progress curve.

    • Determine the initial reaction rate from the initial linear portion of the progress curve.

    • By varying the initial concentrations of benzaldehyde, catalyst, and base, the order of the reaction with respect to each component can be determined.

    • The rate law for the reaction can be established, and the rate constant (k) can be calculated.

Data Presentation: Benzoin Condensation Kinetics

Table 1: Initial Rate Data

[Benzaldehyde] (M)[Catalyst] (mM)[Base] (mM)Initial Rate (M/s)
0.11020Value
0.21020Value
0.12020Value
0.11040Value

Table 2: Calculated Kinetic Parameters

ParameterValue
Reaction Order w.r.t. BenzaldehydeValue
Reaction Order w.r.t. CatalystValue
Reaction Order w.r.t. BaseValue
Rate Constant (k)Value

Conclusion

This compound is a valuable tool for researchers studying TPP-dependent enzymes and catalytic C-C bond formation. The protocols provided herein offer a framework for investigating its inhibitory effects on biological enzymes and its catalytic efficiency in a model organic reaction. It is essential to adapt and optimize these general procedures for the specific enzyme or reaction system under investigation to obtain reliable and reproducible kinetic data.

References

Application Notes and Protocols: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide for Umpolung of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a pivotal N-heterocyclic carbene (NHC) precatalyst employed in the umpolung (polarity inversion) of aldehydes. This catalytic strategy transforms the typically electrophilic aldehyde carbonyl carbon into a nucleophilic acyl anion equivalent. This reversal of reactivity opens synthetic pathways to crucial molecular scaffolds, such as α-hydroxy ketones (via benzoin condensation) and 1,4-dicarbonyl compounds (via the Stetter reaction), which are valuable intermediates in medicinal chemistry and materials science. The thiazolium salt, upon deprotonation by a base, forms the active NHC catalyst that initiates the umpolung process. This document provides detailed application notes and protocols for the use of this compound in key umpolung reactions.

Reaction Mechanisms

The catalytic activity of this compound is central to facilitating the umpolung of aldehydes. The general mechanism involves the in-situ generation of an N-heterocyclic carbene which then reacts with an aldehyde to form a Breslow intermediate. This intermediate is the key acyl anion equivalent that can then react with various electrophiles.

Umpolung of Aldehydes via N-Heterocyclic Carbene Catalysis

The core principle of using this compound lies in its ability to generate an N-heterocyclic carbene (NHC) in the presence of a base. This NHC is a potent nucleophile that attacks the carbonyl carbon of an aldehyde, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the critical "Breslow intermediate," which effectively functions as a nucleophilic acyl anion equivalent. This intermediate can then react with various electrophiles, achieving the umpolung of the aldehyde's natural reactivity.

Umpolung_Mechanism Thiazolium This compound NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base Base Base (-H⁺) Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + Aldehyde Aldehyde Aldehyde (R-CHO) Product Coupling Product Breslow->Product + Electrophile Electrophile Electrophile (E⁺) Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->NHC

Fig. 1: General mechanism of aldehyde umpolung.

Applications in Key Organic Reactions

Two of the most prominent applications of this thiazolium salt-catalyzed umpolung are the Benzoin Condensation and the Stetter Reaction.

Benzoin Condensation

The Benzoin Condensation is a classic C-C bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone. When catalyzed by an NHC generated from this compound, one aldehyde molecule acts as the acyl anion donor (after reacting with the NHC) and the other as the electrophilic acceptor.

Stetter Reaction

The Stetter Reaction involves the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor).[1] This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds and their derivatives. The NHC-generated Breslow intermediate adds to the Michael acceptor, followed by proton transfer and catalyst regeneration to yield the final product. The Stetter reaction is advantageous as it leads to more stable products compared to the competing, reversible Benzoin condensation.[1]

Experimental Protocols and Data

General Protocol for Benzoin Condensation of Aromatic Aldehydes

This protocol is adapted from procedures for similar thiazolium salt-catalyzed benzoin condensations.

Materials:

  • This compound (Catalyst)

  • Aromatic aldehyde (Substrate)

  • Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicycloundec-7-ene (DBU))

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Add the base (0.3 mmol, 0.3 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature (or heat as optimized) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Thiazolium Salt-Catalyzed Benzoin Condensation

The following table is a representative example based on the benzoin condensation of various aromatic aldehydes using N-heterocyclic carbene catalysis. Yields are illustrative and will vary with the specific substrate and optimized reaction conditions.

EntryAldehyde SubstrateProductYield (%)
1BenzaldehydeBenzoin~90
24-Methoxybenzaldehyde4,4'-Dimethoxybenzoin (Anisoin)~92
34-Chlorobenzaldehyde4,4'-Dichlorobenzoin~85
4Furfural2,2'-Furoin~95
General Protocol for the Stetter Reaction

This protocol outlines the 1,4-addition of an aldehyde to a Michael acceptor.

Materials:

  • This compound (Catalyst)

  • Aldehyde (Acyl donor)

  • α,β-Unsaturated compound (Michael acceptor, e.g., methyl vinyl ketone)

  • Base (e.g., Triethylamine (Et3N) or Potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, dissolve this compound (0.1 mmol, 10 mol%) and the base (0.2 mmol, 20 mol%) in the anhydrous solvent (2.0 mL).

  • Add the aldehyde (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Add the Michael acceptor (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature to 60 °C) and monitor by TLC.

  • After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 1,4-dicarbonyl product.

Representative Data for Thiazolium Salt-Catalyzed Stetter Reaction

The following table provides illustrative examples of Stetter reactions with various aldehydes and Michael acceptors.

EntryAldehydeMichael AcceptorProductYield (%)
1BenzaldehydeMethyl vinyl ketone1-Phenyl-1,4-pentanedione~75-85
2FurfuralAcrylonitrile4-Oxo-4-(2-furyl)butanenitrile~70-80
3CyclohexanecarboxaldehydeN,N-DimethylacrylamideN,N-Dimethyl-3-(cyclohexanecarbonyl)propanamide~65-75

Visualized Workflows and Pathways

Experimental Workflow for a Catalytic Umpolung Reaction

The following diagram illustrates a typical experimental workflow for performing a reaction using this compound.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Add_Catalyst Add this compound and Solvent Start->Add_Catalyst Add_Reagents Add Aldehyde and other Reactants Add_Catalyst->Add_Reagents Add_Base Add Base to Initiate Reaction Add_Reagents->Add_Base Reaction Stir at Optimized Temperature Monitor by TLC Add_Base->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Fig. 2: General experimental workflow.
Catalytic Cycle of the Stetter Reaction

This diagram details the key steps in the catalytic cycle of the Stetter reaction.

Stetter_Cycle NHC NHC Breslow Breslow Intermediate NHC->Breslow + Aldehyde - H⁺ Adduct Michael Adduct Breslow->Adduct + Michael Acceptor Product_Release Proton Transfer & Product Release Adduct->Product_Release Product_Release->NHC - 1,4-Dicarbonyl Product

Fig. 3: Stetter reaction catalytic cycle.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and efficient precatalyst for the umpolung of aldehydes, enabling the synthesis of valuable dicarbonyl compounds and α-hydroxy ketones. The protocols and data provided herein serve as a guide for researchers to explore the synthetic potential of this powerful catalytic tool in their respective fields. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.

References

Synthesis of Thiamine Analogs Using 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of thiamine (Vitamin B1) and its analogs, utilizing the core chemical structure of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide. Thiamine and its derivatives are crucial for various metabolic processes, and their synthetic analogs are valuable tools in drug development and biochemical research. These protocols focus on the key synthetic strategies, including the formation of the thiazolium ring and its subsequent coupling with a pyrimidine moiety. This guide also includes quantitative data for key reactions and visual diagrams of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis and application of these vital compounds.

Introduction

Thiamine and its analogs are a class of compounds centered around a thiazole ring linked to a pyrimidine ring. The positively charged thiazolium ring is the catalytically active portion of the coenzyme thiamine pyrophosphate (TPP), which is essential for the function of numerous enzymes involved in carbohydrate and amino acid metabolism.[1] The compound this compound serves as a structural analog to the thiazole moiety of thiamine and is a key precursor in synthetic strategies.

The primary route for synthesizing thiamine and its analogs involves the quaternization of a thiazole derivative with a pyrimidine compound bearing a reactive methylene group. Variations in both the thiazole and pyrimidine precursors allow for the creation of a diverse library of thiamine analogs with a range of biological activities. These analogs are instrumental in studying enzyme mechanisms, developing potential therapeutics for diseases related to thiamine deficiency, and exploring novel antimicrobial and anticancer agents.[2]

Synthetic Protocols and Methodologies

The following protocols detail the synthesis of thiamine and two of its prominent analogs, Oxythiamine and Benfotiamine.

General Synthesis of Thiamine Analogs by Thiazole-Pyrimidine Coupling

The fundamental approach to synthesizing the thiamine scaffold involves the reaction of a thiazole derivative with a pyrimidine carrying a leaving group on a methyl substituent.

Experimental Workflow: General Synthesis of Thiamine Analogs

cluster_thiazole Thiazole Moiety Preparation cluster_pyrimidine Pyrimidine Moiety Preparation Thiazole_Precursor Thiazole Precursor (e.g., 4-methyl-5-(2-hydroxyethyl)thiazole) Coupling Quaternization Reaction (Coupling) Thiazole_Precursor->Coupling Pyrimidine_Precursor Pyrimidine Precursor (e.g., 4-amino-5-bromomethyl-2-methylpyrimidine) Pyrimidine_Precursor->Coupling Purification Purification (e.g., Recrystallization) Coupling->Purification Analog Thiamine Analog Purification->Analog

Caption: General workflow for the synthesis of thiamine analogs.

Protocol for the Synthesis of Oxythiamine

Oxythiamine is a thiamine antagonist where the amino group on the pyrimidine ring is replaced by a hydroxyl group. It can be synthesized from thiamine via deamination.

Method 1: Deamination with Nitrous Acid [1]

  • Materials: Thiamine hydrochloride, Sodium nitrite, Hydrochloric acid.

  • Procedure:

    • Dissolve thiamine hydrochloride in an appropriate volume of dilute hydrochloric acid.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the cooled thiamine solution with constant stirring.

    • Continue stirring in the ice bath for a specified period to allow for complete deamination.

    • Neutralize the reaction mixture carefully with a suitable base.

    • The crude oxythiamine can be isolated by filtration or extraction.

    • Purify the product by recrystallization.

Method 2: Acid Hydrolysis [1]

  • Materials: Thiamine hydrochloride, 5N Hydrochloric acid.

  • Procedure:

    • Dissolve thiamine hydrochloride in 5N hydrochloric acid.

    • Reflux the solution for 6 hours.

    • Cool the reaction mixture.

    • Isolate the crude oxythiamine.

    • Purify the product, ensuring it is free from any unreacted thiamine.

Protocol for the Synthesis of Benfotiamine

Benfotiamine is a lipid-soluble derivative of thiamine with improved bioavailability. Its synthesis involves the phosphorylation of thiamine followed by benzoylation.

  • Materials: Thiamine mononitrate, Phosphoric acid, Phosphorus trichloride, Benzoyl chloride, Sodium hydroxide, Ethanol.[3]

  • Procedure:

    • In a reactor with an ethanol solvent, react phosphoric acid with phosphorus trichloride to generate a pyrophosphoric acid solution and hydrogen chloride gas.

    • The generated hydrogen chloride gas is reacted with a thiamine mononitrate solution to produce a thiamine hydrochloride solution.

    • React the thiamine hydrochloride solution with the pyrophosphoric acid solution to obtain crude thiamine monophosphate.

    • Dissolve the crude thiamine monophosphate and add benzoyl chloride with stirring.

    • After the reaction is complete, filter the mixture.

    • Concentrate the filtrate and adjust the pH to alkaline to induce the crystallization of benfotiamine.

    • Isolate the benfotiamine crystals by filtration.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of key thiamine analogs.

Thiamine AnalogSynthetic MethodKey ReactantsReported Yield (%)Reference
Oxythiamine Deamination with Nitrous AcidThiamine, Nitrous Acid50 - 70[1]
Oxythiamine Acid HydrolysisThiamine, 5N HCl80[1]
Benfotiamine Phosphorylation & BenzoylationThiamine mononitrate, Phosphoric acid, PCl₃, Benzoyl chloride71.9 - 87.4[3][4]

Signaling Pathways and Mechanisms of Action

Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in central metabolic pathways.

Overview of Thiamine Pyrophosphate (TPP) Dependent Pathways

TPP is essential for the activity of enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are integral to cellular respiration and the biosynthesis of nucleotides and certain amino acids.[1]

Thiamine Pyrophosphate (TPP) in Core Metabolism

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway Glycolysis->PPP PDH Pyruvate Dehydrogenase (TPP-dependent) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle aKG α-Ketoglutarate TCA_Cycle->aKG aKGDH α-Ketoglutarate Dehydrogenase (TPP-dependent) aKG->aKGDH SuccinylCoA Succinyl-CoA aKGDH->SuccinylCoA Transketolase Transketolase (TPP-dependent) PPP->Transketolase Nucleotide_Precursors Nucleotide Precursors Transketolase->Nucleotide_Precursors

Caption: Role of TPP-dependent enzymes in central metabolism.

Mechanism of Transketolase

Transketolase, a key enzyme in the pentose phosphate pathway, utilizes TPP to catalyze the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.

Mechanism of Transketolase Catalysis

TPP_Ylide TPP Ylide (carbanion) Adduct Covalent Adduct Formation TPP_Ylide->Adduct Ketose Ketose Substrate (e.g., Xylulose-5-P) Ketose->Adduct Cleavage C-C Bond Cleavage Adduct->Cleavage Intermediate Glycolaldehyde-TPP Intermediate Cleavage->Intermediate Transfer 2-Carbon Transfer Intermediate->Transfer Aldose Aldose Substrate (e.g., Ribose-5-P) Aldose->Transfer Product New Ketose Product (e.g., Sedoheptulose-7-P) Transfer->Product TPP_Regen TPP Regeneration Transfer->TPP_Regen TPP_Regen->TPP_Ylide

Caption: Catalytic cycle of the TPP-dependent enzyme transketolase.

Conclusion

The synthetic methodologies presented herein provide a robust framework for the generation of thiamine and its analogs. The ability to modify both the thiazole and pyrimidine moieties offers a versatile platform for developing novel compounds with tailored biological activities. The provided protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, while the pathway diagrams offer a clear visualization of the biological context in which these molecules function. Further exploration of these synthetic routes will undoubtedly lead to the discovery of new thiamine analogs with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Concentration of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a catalyst. The information is designed to address specific issues that may be encountered during experimental work, with a focus on optimizing the catalyst concentration for efficient N-heterocyclic carbene (NHC) catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the typical catalyst loading range for this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrate, and conditions. However, a general starting range for organocatalysis using thiazolium salts is typically between 1 and 20 mol%. For routine screening, a concentration of 5-10 mol% is often a good starting point. In some highly efficient reactions, catalyst loading can be as low as 0.1 mol%, while more challenging transformations might require up to 50 mol%.[1]

Q2: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

A2: Low or no conversion can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Insufficient Catalyst Concentration: The initial catalyst loading may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Incrementally increase the catalyst concentration. For example, if you started at 5 mol%, try increasing to 10 mol% and then 15 mol%. Monitor the reaction progress at each concentration.

  • Improper Base: The generation of the active N-heterocyclic carbene from the thiazolium salt precursor requires a base. The choice and amount of base are critical.

    • Solution: Ensure you are using a suitable base, such as triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base should be strong enough to deprotonate the thiazolium salt but not so strong as to cause unwanted side reactions. The stoichiometry of the base relative to the catalyst is also important; typically, a slight excess of base is used.

  • Solvent Effects: The solvent can significantly influence the reaction rate and outcome.

    • Solution: Thiazolium salt-catalyzed reactions are often performed in polar aprotic solvents like THF, DMF, or DMSO. If you are using a non-polar solvent, consider switching to a more polar one. The solubility of the catalyst and reactants should also be considered.

  • Substrate Reactivity: Electron-deficient or sterically hindered substrates may react more slowly.[2]

    • Solution: For less reactive substrates, a higher catalyst loading and/or higher reaction temperature may be necessary.

  • Catalyst Decomposition: Thiazolium salts and the active NHC can be sensitive to air and moisture.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents.

Q3: I am observing the formation of side products. How can I improve the selectivity of my reaction?

A3: The formation of side products is a common issue. Here are some strategies to improve selectivity:

  • Optimize Catalyst Loading: An excessively high catalyst concentration can sometimes lead to the formation of byproducts.

    • Solution: After finding a catalyst concentration that gives a reasonable reaction rate, try to reduce it to the minimum level required for efficient conversion. This can help to minimize side reactions.

  • Temperature Control: Higher temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at a lower temperature. This may require a longer reaction time but can significantly improve selectivity.

  • Choice of Base: The base can play a role in side product formation.

    • Solution: Screen different bases. A weaker base might be sufficient to generate the active catalyst without promoting side reactions.

Q4: How does the concentration of the reactants affect the optimal catalyst concentration?

A4: The kinetics of the reaction, and therefore the optimal catalyst concentration, can be dependent on the concentration of the reactants. For instance, in the benzoin condensation, the reaction is often close to first order in the aldehyde substrate.[3] This implies that at very low substrate concentrations, a higher relative catalyst concentration might be needed to achieve a practical reaction rate. Conversely, at very high substrate concentrations, a lower catalyst loading may be sufficient.

Data Presentation

Table 1: Representative Catalyst Loading Effects on Benzoin Condensation Yield

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Observations
12435Slow conversion, incomplete reaction.
51275Good conversion, moderate reaction time.
10692High conversion, faster reaction rate.
15693No significant improvement in yield compared to 10 mol%.
20690Slight decrease in yield, potential for side product formation.

Note: This table presents illustrative data based on general principles of NHC catalysis. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol for Optimizing Catalyst Concentration

This protocol provides a general methodology for determining the optimal concentration of this compound for a given reaction.

  • Initial Screening:

    • Set up a series of parallel reactions in small vials.

    • To each vial, add the substrate(s) and solvent.

    • Add varying amounts of this compound to each vial to achieve a range of catalyst loadings (e.g., 1, 5, 10, 15, and 20 mol%).

    • Add the appropriate base (e.g., triethylamine) to each vial.

    • Seal the vials under an inert atmosphere.

    • Stir the reactions at the desired temperature.

  • Reaction Monitoring:

    • Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

    • Record the conversion and/or yield at regular intervals.

  • Data Analysis:

    • Plot the reaction conversion or yield as a function of catalyst concentration at a fixed time point.

    • Identify the catalyst concentration that provides the best balance of reaction rate, yield, and selectivity.

  • Fine-Tuning:

    • Based on the initial screening results, you can perform a more focused optimization around the most promising catalyst concentration range. For example, if 10 mol% gave the best results, you could test concentrations between 8 and 12 mol% in smaller increments.

Mandatory Visualization

Experimental_Workflow_Catalyst_Optimization cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_analysis 3. Analysis & Optimization Setup Prepare Parallel Reactions Substrate Add Substrate(s) & Solvent Setup->Substrate Catalyst Vary Catalyst Concentration (1-20 mol%) Substrate->Catalyst Base Add Base Catalyst->Base Inert Inert Atmosphere Base->Inert Stir Stir at Desired Temperature Inert->Stir Monitor Monitor Reaction Progress (TLC, GC, HPLC) Stir->Monitor Collect Data Analyze Analyze Conversion & Yield Monitor->Analyze Optimize Identify Optimal Concentration Analyze->Optimize

Caption: Workflow for optimizing catalyst concentration.

Signaling_Pathway_Benzoin_Condensation cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Catalytic Cycle Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium->NHC Activation Base Base (e.g., Et3N) Base->Thiazolium Deprotonation Aldehyde1 Aldehyde (R-CHO) NHC->Aldehyde1 Nucleophilic Attack Breslow Breslow Intermediate Aldehyde1->Breslow Aldehyde2 Aldehyde (R-CHO) Breslow->Aldehyde2 Nucleophilic Attack Adduct Adduct Formation Aldehyde2->Adduct Benzoin Benzoin Product Adduct->Benzoin Benzoin->NHC Catalyst Regeneration

Caption: Mechanism of benzoin condensation.

References

preventing byproduct formation in thiazolium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazolium-catalyzed reactions. The content is structured to directly address specific issues encountered during experiments, with a focus on preventing byproduct formation.

Troubleshooting Guides

Problem 1: Low yield of the desired Stetter product and formation of a significant amount of benzoin byproduct.

Possible Cause: The benzoin condensation is a common competing reaction in thiazolium-catalyzed Stetter reactions.[1] This is because both reactions proceed through the same key intermediate, the Breslow intermediate. The benzoin condensation is, however, a reversible reaction, while the Stetter reaction is generally irreversible.[1]

Recommended Solutions:

  • Optimize the Michael Acceptor: The choice of the Michael acceptor can significantly influence the reaction's selectivity. For instance, using dimethyl fumarate as the Michael acceptor has been shown to lead to high selectivity (97%) for the Stetter adduct, effectively minimizing the competing benzoin condensation.

  • Temperature Control: Increasing the reaction temperature can favor the irreversible Stetter reaction over the reversible benzoin condensation.[2] However, excessively high temperatures may lead to other side reactions or degradation of reactants and catalysts. It is crucial to screen a range of temperatures to find the optimal balance.

  • Kinetic vs. Thermodynamic Control: The Stetter reaction is the thermodynamic product, being more stable, while the benzoin product is often the kinetic product, forming faster at lower temperatures.[3][4][5][6] Running the reaction for a longer duration at a moderate temperature can favor the formation of the more stable Stetter product.

Problem 2: Formation of dimeric or trimeric byproducts in benzoin condensation.

Possible Cause: The Breslow intermediate can react with multiple aldehyde molecules, leading to the formation of dimers and trimers, especially at high reactant concentrations.

Recommended Solutions:

  • Control Reactant Concentration: Carefully controlling the concentration of the aldehyde substrate can minimize the formation of higher-order condensation products. Running the reaction at a lower concentration may be beneficial, although this could also decrease the overall reaction rate.

  • Catalyst Structure: The steric and electronic properties of the thiazolium catalyst can influence the reaction outcome. Bulky substituents on the catalyst can disfavor the formation of larger oligomers due to steric hindrance.

  • Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates, thereby influencing the reaction pathway. A solvent that promotes the desired intramolecular reaction over intermolecular side reactions should be chosen. For instance, polar protic solvents are often used to facilitate proton exchange steps in the mechanism.[7]

Problem 3: Formation of unexpected isomers or rearrangement products.

Possible Cause: The Breslow intermediate is a versatile nucleophile and can participate in various reaction pathways other than the desired one, leading to the formation of isomers or rearrangement products. For example, in the Stetter reaction of cyclic α-diketones, a tandem Michael-aldol reaction can occur as a side pathway.[6]

Recommended Solutions:

  • Catalyst and Base Selection: The choice of catalyst and base can be critical in directing the reaction towards the desired product. For instance, in the Stetter reaction of cyclic α-diketones, using a specific thiazolium catalyst and triethylamine in t-BuOH was found to suppress the formation of the bicyclic Michael-aldol byproduct.[6]

  • Substrate Modification: In some cases, modifying the substrate can prevent unwanted side reactions. For example, using acyl silanes instead of aldehydes in Stetter-type reactions can prevent typical benzoin-type byproducts.

  • Careful Control of Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and the order of addition of reagents can help minimize the formation of undesired isomers.

Frequently Asked Questions (FAQs)

Q1: What is the "umpolung" concept in thiazolium-catalyzed reactions and how does it relate to byproduct formation?

A1: "Umpolung" refers to the reversal of the normal polarity of a functional group. In the context of thiazolium catalysis, the normally electrophilic carbonyl carbon of an aldehyde is converted into a nucleophilic species. This is achieved through the formation of the Breslow intermediate after the addition of the thiazolium carbene to the aldehyde.[1] This nucleophilic intermediate can then react with various electrophiles. Byproduct formation often arises from the competitive reaction of this intermediate with different electrophiles present in the reaction mixture (e.g., another aldehyde molecule leading to benzoin condensation instead of a Michael acceptor in a Stetter reaction).

Q2: How does the choice of base affect the outcome of thiazolium-catalyzed reactions?

A2: The base is crucial for deprotonating the thiazolium salt to generate the active N-heterocyclic carbene (NHC) catalyst. The strength and steric bulk of the base can influence the concentration of the active catalyst and the rate of the reaction. A base that is too strong might lead to undesired side reactions, such as the deprotonation of other acidic protons in the reaction mixture. In some cases, a bulkier base like Hünig's base (diisopropylethylamine) can be beneficial in reducing side reactions like epimerization.[8] A screening of bases is often necessary to find the optimal conditions for a specific reaction.

Q3: Can the structure of the thiazolium catalyst be modified to improve selectivity and reduce byproducts?

A3: Yes, the structure of the thiazolium catalyst plays a significant role in its activity and selectivity. Electron-withdrawing groups on the N-aryl substituent of triazolium catalysts have been shown to increase the rate of the benzoin condensation.[9] Steric hindrance around the active carbene center can also influence the selectivity by favoring certain reaction pathways over others. For example, chiral thiazolium salts are used to induce enantioselectivity in asymmetric reactions.

Q4: Are there any computational tools that can help predict and prevent byproduct formation?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to investigate reaction mechanisms and predict the likelihood of different reaction pathways.[10][11][12] By calculating the activation energies for the formation of the desired product versus potential byproducts, researchers can gain insights into the factors that control selectivity. This information can then be used to guide the design of experiments and the selection of optimal reaction conditions to minimize byproduct formation. For instance, computational studies have been used to compare the transition states in the benzoin condensation and Cannizzaro reaction, providing insights into the rate-determining steps.[13]

Data Presentation

Table 1: Effect of Michael Acceptor on Stetter Reaction Selectivity

EntryAldehydeMichael AcceptorSelectivity (Stetter:Benzoin)Reference
1Methyl 9-oxo-nonanoateDimethyl fumarate97:3
2BenzaldehydeChalconeVaries[14]
3Heterocyclic AldehydesNitroalkenesGood to Excellent[15]

Table 2: Influence of Reaction Temperature on Stetter Reaction Rate

EntryTemperature (°C)Reaction TimeConversion (%)Reference
1Room Temperature24hLow[2]
25012hModerate[2]
3756hHigh (up to 90%)[2]
41003hHigh[2]

Experimental Protocols

Protocol 1: High-Yield Benzoin Condensation with Minimal Byproducts

This protocol is adapted from a green chemistry approach and is designed to maximize the yield of benzoin while minimizing the formation of byproducts such as benzoic acid.

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol (95%)

  • Freshly distilled benzaldehyde (ensure it is free from benzoic acid by washing with sodium carbonate solution and distilling)

  • Ice bath

Procedure:

  • Dissolve thiamine hydrochloride in a minimal amount of water in a flask.

  • Add 95% ethanol to the thiamine solution.

  • Cool the solution in an ice bath.

  • Slowly add a pre-cooled NaOH solution to the thiamine solution while keeping the temperature low.

  • To this basic catalyst solution, add freshly distilled benzaldehyde.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the benzoin product.

  • Collect the crystals by filtration, wash with a cold mixture of water and ethanol, and dry.

Protocol 2: Selective Stetter Reaction Minimizing Benzoin Byproduct

This protocol focuses on optimizing conditions to favor the Stetter reaction over the competing benzoin condensation.

Materials:

  • Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

  • A suitable base (e.g., triethylamine or DBU)

  • Anhydrous solvent (e.g., THF or DMF)

  • Aldehyde

  • Michael acceptor (e.g., dimethyl fumarate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt catalyst and the anhydrous solvent.

  • Add the base to the suspension and stir for a few minutes to generate the active carbene.

  • Add the aldehyde to the reaction mixture and stir for a short period.

  • Add the Michael acceptor to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • After completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 1,4-dicarbonyl compound.

Visualizations

Stetter_vs_Benzoin cluster_0 Catalyst Activation cluster_1 Breslow Intermediate Formation cluster_2 Competing Reaction Pathways Thiazolium Salt Thiazolium Salt N-Heterocyclic Carbene (NHC) N-Heterocyclic Carbene (NHC) Thiazolium Salt->N-Heterocyclic Carbene (NHC) Deprotonation Base Base Base->N-Heterocyclic Carbene (NHC) Breslow Intermediate Breslow Intermediate N-Heterocyclic Carbene (NHC)->Breslow Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Breslow Intermediate Stetter Product (1,4-Adduct) Stetter Product (1,4-Adduct) Breslow Intermediate->Stetter Product (1,4-Adduct) + Michael Acceptor (Irreversible) Benzoin Product (1,2-Adduct) Benzoin Product (1,2-Adduct) Breslow Intermediate->Benzoin Product (1,2-Adduct) + Another Aldehyde (Reversible) Michael Acceptor Michael Acceptor Michael Acceptor->Stetter Product (1,4-Adduct) Another Aldehyde Another Aldehyde Another Aldehyde->Benzoin Product (1,2-Adduct) Troubleshooting_Byproduct Start Start High Byproduct Formation High Byproduct Formation Start->High Byproduct Formation Low Benzoin in Stetter Low Benzoin in Stetter High Byproduct Formation->Low Benzoin in Stetter Stetter Reaction? Low Dimerization in Benzoin Low Dimerization in Benzoin High Byproduct Formation->Low Dimerization in Benzoin Benzoin Condensation? Optimize Michael Acceptor Optimize Michael Acceptor Low Benzoin in Stetter->Optimize Michael Acceptor Increase Temperature Increase Temperature Low Benzoin in Stetter->Increase Temperature Lower Aldehyde Concentration Lower Aldehyde Concentration Low Dimerization in Benzoin->Lower Aldehyde Concentration Modify Catalyst Structure Modify Catalyst Structure Low Dimerization in Benzoin->Modify Catalyst Structure End End Optimize Michael Acceptor->End Increase Temperature->End Lower Aldehyde Concentration->End Modify Catalyst Structure->End Breslow_Intermediate_Reactivity cluster_products Potential Reaction Products Breslow_Intermediate {Breslow Intermediate | Nucleophilic Acyl Anion Equivalent} Desired_Product Desired Product Stetter Adduct or Benzoin Breslow_Intermediate->Desired_Product:f0 Reacts with intended electrophile Byproduct_1 Byproduct Benzoin (in Stetter) or Dimer (in Benzoin) Breslow_Intermediate->Byproduct_1:f0 Reacts with aldehyde Byproduct_2 Byproduct Michael-Aldol Adduct Breslow_Intermediate->Byproduct_2:f0 Initiates tandem reaction Byproduct_3 Byproduct Other Rearrangement Products Breslow_Intermediate->Byproduct_3:f0 Undergoes unwanted rearrangement

References

Technical Support Center: Purification of Products from 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide. The information is presented in a question-and-answer format to directly address specific issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

A1: this compound is a thiazolium salt. These salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. In the presence of a base, the thiazolium salt is deprotonated to form the active NHC catalyst. This catalyst is commonly used in carbon-carbon bond-forming reactions such as the benzoin condensation and the Stetter reaction.

Q2: What are the most common purification techniques for products from reactions involving this thiazolium salt?

A2: The primary purification methods for non-ionic products from these reactions are recrystallization and column chromatography. For the purification of the thiazolium salt itself, recrystallization is the preferred method as they are generally unsuitable for silica gel column chromatography.

Q3: What are some common side reactions to be aware of when using this compound as a catalyst?

A3: A frequent side reaction is the self-condensation of an aldehyde starting material, known as the benzoin condensation. In the context of a Stetter reaction, where an aldehyde is added to an α,β-unsaturated compound, the benzoin condensation can be a competing reaction. However, the benzoin condensation is often reversible, and since the Stetter reaction typically forms a more stable product, it is usually the major product.

Q4: Can the this compound catalyst be recovered and reused?

A4: As a salt, the catalyst is often soluble in the aqueous phase after a reaction work-up. While recovery is theoretically possible, it can be challenging to isolate it in a pure form from the reaction mixture for reuse without significant effort.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Problem: The reaction appears to be incomplete or has failed, resulting in a low yield of the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst The active N-heterocyclic carbene (NHC) is generated in situ by deprotonating the thiazolium salt with a base. Ensure the base is fresh and added correctly. The catalyst solution should ideally be prepared fresh for each reaction.
Incorrect Reaction pH The formation of the active NHC catalyst requires basic conditions. However, the thiazolium salt itself is more stable in acidic conditions. The reaction should be run under mildly basic conditions to ensure the generation of the NHC without significant degradation of the thiazolium salt.
Presence of Water While some thiazolium-catalyzed reactions can be performed in aqueous media, others are sensitive to moisture. Ensure your starting materials and solvents are dry if the reaction is known to be moisture-sensitive.
Sub-optimal Temperature Reaction kinetics are temperature-dependent. If the reaction is sluggish at room temperature, gentle heating may be required. Conversely, excessive heat can lead to degradation of the catalyst or products.
Issue 2: Difficulty in Product Crystallization

Problem: The desired product fails to crystallize or precipitate from the solution during purification.

Possible Cause Troubleshooting Step
Product is Highly Soluble If the product is too soluble in the chosen recrystallization solvent, try adding an anti-solvent to decrease its solubility. Alternatively, changing the solvent system entirely may be necessary.
Presence of Impurities Unreacted starting materials or byproducts can inhibit crystallization. Wash the crude product with a solvent that selectively dissolves the impurities. For example, in a benzoin condensation, unreacted benzaldehyde can be removed by washing with cold water.
Supersaturation If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
Incorrect Solvent Volume Using too much solvent for recrystallization will result in a low or no yield. After dissolving the crude product in a minimal amount of hot solvent, if crystallization does not occur upon cooling, slowly evaporate the excess solvent to reach the saturation point.
Issue 3: Impure Product After Purification

Problem: The isolated product is contaminated with starting materials, byproducts, or the catalyst.

Possible Cause Troubleshooting Step
Co-precipitation of Impurities During recrystallization, impurities may have co-precipitated with the product. A second recrystallization is often necessary to achieve high purity.
Ineffective Extraction The aqueous work-up may not have effectively removed all water-soluble components, including the thiazolium salt catalyst. Ensure thorough mixing during extractions and consider performing multiple washes.
Inappropriate Chromatography Conditions For purification by column chromatography, the solvent system (eluent) may not be optimal for separating the product from impurities. Perform thin-layer chromatography (TLC) with various solvent systems to identify the best conditions for separation before running the column.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Thiazolium-Catalyzed Reaction
  • Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • A dilute aqueous acid solution (e.g., 1M HCl) to remove any basic components.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl solution) to reduce the amount of water in the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of this compound

This protocol is adapted from a synthetic procedure for the thiazolium salt itself.

  • Solvent Selection: A variety of solvents and solvent mixtures can be used for recrystallization. Suitable options include ethyl acetate, toluene, isopropyl ether, acetone, dichloromethane, chloroform, petroleum ether, methanol, ethanol, or mixtures thereof.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, cool the flask in an ice bath for at least 2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by suction filtration. Wash the filter cake with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Benzoin

The following table provides a qualitative comparison of common solvents for the recrystallization of benzoin, a typical product of a reaction catalyzed by this compound. The ideal solvent will dissolve the compound when hot but not when cold.

SolventSolubility (Cold)Solubility (Hot)Notes
Water InsolubleInsolubleNot a suitable single solvent.
Methanol Sparingly SolubleVery SolubleGood for recrystallization.
Ethanol Sparingly SolubleVery SolubleExcellent for recrystallization, often used as a mixture with water.
Toluene Sparingly SolubleVery SolubleCan be used for recrystallization.
Ligroin (Hexanes) InsolubleSparingly SolubleCan be used as an anti-solvent.
Table 2: Effect of Catalyst on Benzoin Condensation Yield

This table illustrates the impact of different thiazolium salt catalysts on the yield of benzoin from benzaldehyde. While not all catalysts are this compound, the data demonstrates the variability in yield based on catalyst structure.

CatalystBaseSolventTime (h)Yield (%)
Thiamine HydrochlorideNaOHEthanol1.575-85
3-Benzyl-4-methylthiazolium chlorideEt₃NMethanol24~90
N-laurylthiazolium bromidePhosphate BufferWater (pH 8)24High

Visualizations

Diagram 1: General Workflow for Purification

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washes) start->workup dry Dry & Concentrate workup->dry waste Aqueous Waste (contains catalyst) workup->waste Separate Layers crude_product Crude Product dry->crude_product recrystallization Recrystallization crude_product->recrystallization column Column Chromatography crude_product->column pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: General experimental workflow for the purification of products.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield start Low Product Yield check_catalyst Is the catalyst active? (Freshly prepared, correct base addition) start->check_catalyst check_pH Is the reaction pH correct? (Mildly basic) check_catalyst->check_pH Yes optimize_catalyst Optimize catalyst preparation check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? (Temperature, solvent, moisture) check_pH->check_conditions Yes adjust_pH Adjust reaction pH check_pH->adjust_pH No optimize_conditions Optimize reaction conditions check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_catalyst->check_catalyst adjust_pH->check_pH optimize_conditions->check_conditions

Caption: Logical steps for troubleshooting low product yield.

Stetter Reaction with Thiazolium Catalysts: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stetter reaction catalyzed by thiazolium salts. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Stetter reaction and why is it useful?

The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, such as a ketone, ester, or nitrile, catalyzed by a nucleophile.[1] Thiazolium salts are common precatalysts that, in the presence of a base, form an N-heterocyclic carbene (NHC), the active catalytic species.[2] This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of various heterocycles and natural products.[2][3] The key feature of the Stetter reaction is the "umpolung" (polarity reversal) of the aldehyde, transforming the electrophilic carbonyl carbon into a nucleophilic species.[2]

Q2: What is the active catalyst, and how is it generated from a thiazolium salt?

The active catalyst is an N-heterocyclic carbene (NHC), which is generated in situ by the deprotonation of a thiazolium salt precatalyst at its most acidic position (the C2-proton) by a base.[2][4] The resulting carbene is a strong nucleophile that initiates the catalytic cycle.[2]

Q3: What are the most common side reactions in a Stetter reaction?

The most common side reaction is the benzoin condensation , where the Breslow intermediate (formed from the aldehyde and the NHC catalyst) attacks another molecule of the aldehyde instead of the Michael acceptor.[1] This reaction is reversible, and since the Stetter reaction is generally irreversible, the formation of the Stetter product is thermodynamically favored.[1][2] Another possible side reaction, particularly with aliphatic aldehydes, is the aldol condensation , which can occur under basic conditions.[2]

Q4: Can I use aliphatic aldehydes in the Stetter reaction?

Yes, aliphatic aldehydes can be used in the Stetter reaction, but they can be more challenging than aromatic aldehydes. They have a higher propensity to undergo aldol condensation as a side reaction.[2] Optimization of the reaction conditions, such as the choice of catalyst, base, and solvent, is often necessary to obtain good yields.[5]

Q5: My reaction is not working. What are the first things I should check?

If your Stetter reaction is failing, start by verifying the following:

  • Purity of reagents and solvent: Ensure your aldehyde, Michael acceptor, and solvent are pure and dry. Impurities can inhibit the catalyst or lead to side reactions.

  • Catalyst integrity: Thiazolium salts can be sensitive to moisture and air. Ensure your catalyst is properly stored and handled.

  • Base strength and stoichiometry: The base is crucial for generating the active NHC catalyst. Ensure you are using an appropriate base at the correct concentration.

  • Inert atmosphere: For sensitive substrates or catalysts, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low yield of the desired 1,4-dicarbonyl product is one of the most frequent issues. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_reagents 1. Verify Reagent & Solvent Purity - Aldehyde, Michael Acceptor, Solvent - Dryness is critical start->check_reagents check_catalyst 2. Assess Catalyst & Base - Catalyst integrity (storage) - Correct base & stoichiometry - Pre-catalyst activation check_reagents->check_catalyst Reagents OK no_solution Consult Further Literature check_reagents->no_solution Impurity Found optimize_conditions 3. Optimize Reaction Conditions - Temperature - Reaction time - Concentration check_catalyst->optimize_conditions Catalyst/Base OK check_catalyst->no_solution Catalyst/Base Issue analyze_crude 4. Analyze Crude Reaction Mixture - NMR, LC-MS, TLC - Identify byproducts optimize_conditions->analyze_crude Optimization Attempted solution Problem Solved analyze_crude->solution Identify & Address Issue analyze_crude->no_solution Complex Mixture

Caption: A step-by-step workflow for troubleshooting low yields.

Detailed Troubleshooting Steps & Solutions

ObservationPotential CauseSuggested Solutions
No reaction, starting materials remain Inactive Catalyst - Ensure the thiazolium salt is pure and dry. Consider recrystallization if necessary. - Use a stronger or different base to ensure efficient generation of the NHC. Common bases include DBU, triethylamine, and potassium tert-butoxide.[6] - For some precatalysts, a pre-activation step (stirring the catalyst and base together for a short period before adding substrates) may be beneficial.
Insufficiently Reactive Substrates - Electron-poor aldehydes and electron-rich Michael acceptors generally react faster. - Consider using a more activated Michael acceptor.
Low conversion Suboptimal Reaction Conditions - Temperature: Increase the reaction temperature. Some Stetter reactions require heating.[7] - Concentration: Increase the concentration of the reactants. - Reaction Time: Extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Catalyst Decomposition - Some NHCs can be unstable over long reaction times, especially at elevated temperatures. - Consider using a more robust catalyst or lowering the reaction temperature and extending the reaction time.
Significant amount of benzoin byproduct Competing Benzoin Condensation - The benzoin reaction is reversible, while the Stetter reaction is not. Driving the Stetter reaction to completion (e.g., by increasing reaction time or temperature) can help consume the benzoin product.[2] - Use a Michael acceptor that is more reactive. - Some studies suggest that the choice of solvent can influence the ratio of Stetter to benzoin products.[8]
Formation of aldol or other side products Undesired Reactivity of Starting Materials - For aliphatic aldehydes prone to aldol condensation, carefully screen bases and reaction temperatures. A milder base and lower temperature may be necessary.[2] - Ensure the purity of your starting materials to avoid unexpected side reactions.
Problem 2: Difficulty in Product Purification

The crude product of a Stetter reaction can sometimes be a complex mixture.

IssuePotential CauseSuggested Solutions
Product is an oil and difficult to handle Inherent property of the product - If the product is not crystalline, purification by column chromatography is the standard method.[9]
Difficulty separating product from starting materials Similar polarities - Optimize your column chromatography conditions (e.g., solvent system, gradient elution). - Consider derivatization of the product to change its polarity for easier separation, followed by removal of the protecting group.
Persistent impurities Byproducts with similar properties to the product - If the main impurity is the benzoin byproduct, it can sometimes be separated by careful column chromatography. - Recrystallization of the product can be an effective purification method if the product is a solid.

Experimental Protocols

General Procedure for a Thiazolium-Catalyzed Stetter Reaction

This is a general protocol and may require optimization for specific substrates.

  • Catalyst Activation (Pre-generation of NHC):

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt (e.g., 10-20 mol%).

    • Add anhydrous solvent (e.g., THF, DCM, or toluene).

    • Add the base (e.g., triethylamine, DBU, or KHMDS) and stir the mixture at room temperature for 10-30 minutes. The formation of the carbene may be indicated by a color change.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) and the Michael acceptor (1.0 - 1.5 equivalents) in the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (this can range from 0 °C to reflux, depending on the substrates).

  • Reaction Execution:

    • Slowly add the pre-generated catalyst solution to the substrate solution via syringe or cannula.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[9]

Key Reaction Parameters and Their Effects

The success of a Stetter reaction is highly dependent on the interplay of various reaction parameters. The following table summarizes the effects of key variables.

ParameterCommon ChoicesGeneral Effects and Considerations
Thiazolium Precatalyst N-alkyl, N-aryl, and chiral thiazolium saltsThe electronic and steric properties of the substituents on the thiazolium ring can significantly impact catalyst activity and, in the case of asymmetric reactions, enantioselectivity.[6]
Base Triethylamine (Et₃N), DBU, KHMDS, NaH, K₂CO₃The strength of the base must be sufficient to deprotonate the thiazolium salt. Stronger bases can sometimes lead to more side reactions. The choice of base can also influence the reaction rate.[6]
Solvent THF, DCM, Toluene, DMF, DMSOThe polarity of the solvent can affect the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. Aprotic solvents are commonly used.[6][8]
Temperature 0 °C to refluxHigher temperatures generally increase the reaction rate but can also promote side reactions and catalyst decomposition. Optimization is often required.[7]

Visualizing the Stetter Reaction and Its Challenges

Catalytic Cycle of the Stetter Reaction

The following diagram illustrates the catalytic cycle of the Stetter reaction and the points where common side reactions diverge.

StetterCycle cluster_cycle Stetter Reaction Catalytic Cycle cluster_side_reactions Common Side Reactions catalyst Thiazolium Salt (Precatalyst) nhc N-Heterocyclic Carbene (NHC) catalyst->nhc + Base - H-Base⁺ breslow Breslow Intermediate nhc->breslow + Aldehyde adduct Michael Adduct breslow->adduct + Michael Acceptor breslow_side Breslow Intermediate product 1,4-Dicarbonyl Product adduct->product - NHC benzoin Benzoin Product breslow_side->benzoin + Aldehyde (Reversible)

Caption: The catalytic cycle of the Stetter reaction and the competing benzoin condensation.

This technical support center provides a starting point for addressing common issues in the Stetter reaction. Successful execution of this reaction often requires careful optimization of the reaction conditions for each specific set of substrates.

References

Technical Support Center: Benzoin Condensation with 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of benzoin condensation reactions catalyzed by 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.

Troubleshooting Guides

Low or No Product Yield

Low or no yield of the desired benzoin product is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Catalyst The active N-heterocyclic carbene (NHC) is generated in situ from the thiazolium salt by a base. Ensure the base is fresh, anhydrous, and of a suitable strength to deprotonate the thiazolium salt.
Insufficient Base A stoichiometric amount of base relative to the catalyst is required. Ensure the correct molar ratio of base to the thiazolium salt is used. An excess of a strong base can lead to side reactions.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can be effective, while protic solvents like ethanol or methanol can also be used, sometimes in combination with a base. The optimal solvent may depend on the specific aldehyde substrate.
Low Reaction Temperature While some benzoin condensations proceed at room temperature, others may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor for product formation.
Impure Reactants Aldehyde starting materials can oxidize to carboxylic acids, which can quench the basic catalyst. Use freshly distilled or purified aldehydes. Ensure the thiazolium salt catalyst is pure and dry.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of Side Products

The presence of unexpected products can complicate purification and reduce the yield of the desired benzoin.

| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | Cannizzaro Reaction Products | This can occur with aldehydes lacking an alpha-hydrogen in the presence of a strong base. Use a milder base or carefully control the amount of base added. | | Aldol Condensation Products | This is more common with aliphatic aldehydes that have enolizable protons. Optimize the reaction conditions to favor the benzoin condensation pathway, such as adjusting the catalyst and base combination. | | Oxidation of Benzaldehyde | Benzaldehyde can be sensitive to air oxidation, especially at elevated temperatures. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the benzoin condensation?

A1: this compound serves as a precatalyst. In the presence of a base, it is deprotonated at the C2 position of the thiazolium ring to form an N-heterocyclic carbene (NHC). This NHC is the active catalyst that facilitates the umpolung (polarity reversal) of one aldehyde molecule, allowing it to act as a nucleophile and attack a second aldehyde molecule, leading to the formation of benzoin.

Q2: How do I choose the right base for the reaction?

A2: The choice of base is crucial for generating the active NHC catalyst. The base must be strong enough to deprotonate the thiazolium salt but not so strong that it promotes side reactions like the Cannizzaro reaction. Common bases used include triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium tert-butoxide. The optimal base and its concentration should be determined experimentally for each specific substrate.

Q3: What is the optimal catalyst loading for this reaction?

A3: Typically, a catalyst loading of 5-20 mol% is used for benzoin condensations.[1] However, the optimal loading can vary depending on the reactivity of the aldehyde and the reaction conditions. It is advisable to start with a loading of around 10 mol% and optimize from there.

Q4: Can this catalyst be used for cross-benzoin condensations?

A4: Yes, thiazolium salt-derived NHCs can catalyze cross-benzoin condensations between two different aldehydes. However, achieving high selectivity for the desired cross-product over the two possible homo-benzoin products can be challenging and often requires careful optimization of reaction conditions and potentially the use of an excess of one of the aldehydes.

Experimental Protocols

General Procedure for Benzoin Condensation of Benzaldehyde

This protocol provides a starting point for optimizing the benzoin condensation of benzaldehyde using this compound.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Triethylamine (TEA) (anhydrous)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous ethanol (e.g., 2 mL) and stir until the catalyst is dissolved.

  • Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 eq).

  • Add triethylamine (e.g., 0.12 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a desired temperature (e.g., 60 °C) and stir for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure benzoin.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of the benzoin condensation. These are generalized trends and optimal conditions should be determined experimentally.

Table 1: Effect of Base on Benzoin Yield

BaseMolar Equivalents (to catalyst)Typical Yield Range
Triethylamine (TEA)1.0 - 1.5Moderate to Good
DBU1.0 - 1.2Good to Excellent
Potassium tert-butoxide1.0Good to Excellent
Sodium Hydroxide1.0 - 1.5Variable, risk of side reactions

Table 2: Effect of Solvent on Benzoin Yield

SolventPolarityTypical Yield Range
EthanolProticGood
MethanolProticGood
Tetrahydrofuran (THF)AproticModerate to Good
Dichloromethane (DCM)AproticModerate
Dimethylformamide (DMF)Aprotic, PolarGood to Excellent

Table 3: Effect of Temperature on Benzoin Yield

Temperature (°C)Reaction TimeTypical Yield Range
Room Temperature24 - 48 hoursLow to Moderate
6012 - 24 hoursGood
806 - 12 hoursGood to Excellent

Visualizations

Benzoin_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Catalyst, Aldehyde, and Solvent start->reagents base Add Base reagents->base heat Heat to Desired Temperature base->heat stir Stir and Monitor (e.g., TLC) heat->stir cool Cool to Room Temperature stir->cool Reaction Complete evap Solvent Evaporation cool->evap purify Column Chromatography evap->purify product Pure Benzoin purify->product

Caption: Experimental workflow for the benzoin condensation.

Catalytic_Cycle catalyst Thiazolium Salt (Precatalyst) nhc N-Heterocyclic Carbene (NHC) catalyst->nhc + Base - H-Base+ base Base breslow Breslow Intermediate nhc->breslow + Aldehyde 1 aldehyde1 Aldehyde (R-CHO) adduct Adduct breslow->adduct + Aldehyde 2 aldehyde2 Aldehyde (R-CHO) adduct->nhc - Benzoin benzoin Benzoin adduct->benzoin Proton Transfer

Caption: Catalytic cycle of the benzoin condensation.

References

Technical Support Center: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions involving this compound and a base.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective Deprotonation of the Thiazolium Salt: The base used may be too weak to deprotonate the thiazolium precursor to form the active N-heterocyclic carbene (NHC) catalyst.[1]- Use a stronger base. Common bases for this purpose include triethylamine (Et3N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or potassium tert-butoxide. - Ensure the base is fresh and not degraded.
2. Catalyst Degradation: The active NHC catalyst can be sensitive to air and moisture. Prolonged exposure can lead to degradation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
3. Impure Reactants: The aldehyde substrate may contain acidic impurities (e.g., carboxylic acids from oxidation) that neutralize the base.- Purify the aldehyde before use, for example, by distillation or filtration through a plug of neutral alumina.
Formation of Side Products 1. Cannizzaro Reaction: If a strong base is used with an aldehyde that lacks alpha-hydrogens, the Cannizzaro reaction can occur, leading to a disproportionation reaction.- Use a non-nucleophilic, sterically hindered base. - Carefully control the stoichiometry of the base. An excess of a strong base should be avoided.
2. Aldol Condensation: If the aldehyde substrate has alpha-hydrogens, a strong base can promote a competing aldol condensation.- Use a milder base, such as triethylamine, and optimize the reaction temperature to favor the desired benzoin condensation.
Inconsistent Reaction Rates 1. Variable Catalyst Concentration: The concentration of the active NHC catalyst may not be constant due to factors like incomplete deprotonation or catalyst degradation over time.[2]- Ensure complete dissolution of the thiazolium salt and the base. - Monitor the reaction progress at initial stages to determine the initial rate.[2]
2. Buffer Effects: In some cases, the conjugate acid of the base can create a buffered system, influencing the reaction kinetics.[3]- Consider using a buffered system (e.g., Et3N/Et3NH+Cl-) to maintain a more constant pH and catalyst activity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a reaction catalyzed by this compound?

A1: The base is crucial for the generation of the active catalytic species. This compound is a pre-catalyst. The base deprotonates the acidic proton at the C2 position of the thiazolium ring to form the highly reactive N-heterocyclic carbene (NHC), which is the true catalyst for the reaction.[4][5]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of the thiazolium salt and the sensitivity of your substrate to bases. A base strong enough to deprotonate the thiazolium salt is required. Common choices include triethylamine (Et3N), DBU, and potassium tert-butoxide. For substrates prone to side reactions with strong bases, a milder base like Et3N is often preferred. A screening of bases may be necessary to find the optimal conditions for a specific reaction.

Q3: Can I use an excess of the base?

A3: Using a large excess of a strong base is generally not recommended as it can lead to side reactions such as the Cannizzaro reaction or aldol condensation, depending on the substrate. Typically, a stoichiometric or slight excess of the base relative to the thiazolium salt is used.

Q4: My reaction is very slow. How can I increase the rate?

A4: Besides ensuring the use of an appropriate base, you can try the following to increase the reaction rate:

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as high temperatures might promote side reactions or catalyst degradation.

  • Increase Catalyst Loading: Increasing the molar percentage of the this compound and the base can lead to a faster reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. A solvent that solubilizes all components and facilitates the catalytic cycle should be chosen.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Taking aliquots from the reaction mixture at different time points and analyzing them will show the consumption of the starting material and the formation of the product.

Experimental Protocols

General Protocol for Benzoin Condensation using this compound

This protocol provides a general procedure for the benzoin condensation of benzaldehyde as a model reaction.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1 equivalent).

  • Stir the mixture until the thiazolium salt is dissolved.

  • Add triethylamine (e.g., 0.1 mmol, 10 mol%) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The choice of base can significantly impact the yield of the desired product. Below is a table summarizing the effect of different bases on the yield of a model benzoin condensation reaction catalyzed by a thiazolium salt.

BasepKa of Conjugate AcidProduct Yield (%)
Triethylamine (Et3N)10.7575
DBU13.588
Potassium tert-butoxide1992
Sodium Carbonate10.3345

Note: Yields are illustrative and can vary depending on the specific reaction conditions, substrate, and purity of reagents.

Visualizations

Catalytic Cycle of Benzoin Condensation

G cluster_cycle Catalytic Cycle Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium->NHC + Base - H-Base+ Adduct1 Aldehyde Adduct NHC->Adduct1 + Aldehyde Breslow Breslow Intermediate Adduct1->Breslow Proton Transfer Adduct2 Second Aldehyde Adduct Breslow->Adduct2 + Aldehyde Product Benzoin Product Adduct2->Product Proton Transfer Product->Thiazolium Release of Catalyst Base Base Aldehyde1 Aldehyde Aldehyde2 Aldehyde

Caption: Catalytic cycle for the benzoin condensation.

Experimental Workflow

G start Start step1 1. Add Thiazolium Salt and Solvent to Flask start->step1 step2 2. Add Aldehyde Substrate step1->step2 step3 3. Add Base Dropwise step2->step3 step4 4. Stir and Monitor Reaction (TLC) step3->step4 step5 5. Reaction Quench step4->step5 step6 6. Extraction and Drying step5->step6 step7 7. Purification step6->step7 end End: Pure Product step7->end

Caption: General experimental workflow for the catalytic reaction.

References

deactivation of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide catalyst and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use, deactivation, and regeneration of the 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species derived from this compound?

A1: The active catalytic species is an N-heterocyclic carbene (NHC), specifically a thiazolium ylide.[1][2] This is generated in situ by the deprotonation of the acidic proton at the C2 position of the thiazolium ring in the presence of a base.[2][3]

Q2: What are the common applications of this catalyst?

A2: This catalyst is primarily used in carbon-carbon bond-forming reactions that rely on "umpolung" (reactivity inversion) of aldehydes. Key applications include the benzoin condensation and the Stetter reaction.[1][2][4]

Q3: My reaction is not proceeding, or the yield is very low. What are the potential causes?

A3: Low or no product yield can stem from several factors:

  • Inactive Catalyst: The active carbene may not have formed correctly. This can be due to an insufficient amount or strength of the base, or decomposition of the catalyst.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate. Some reactions require heating, while others proceed at room temperature.

  • Poor Quality Reagents: Impurities in the aldehyde substrate or solvent can poison the catalyst.

  • Catalyst Decomposition: The catalyst can decompose under excessively high temperatures or strongly basic conditions.[5]

Q4: Can the this compound catalyst be recycled and reused?

A4: Yes, the catalyst can often be recovered and reused. However, its recyclability can be limited, and a gradual loss of activity may be observed.[6] Recovery methods typically involve separation from the reaction mixture after product isolation.

Q5: What are the signs of catalyst deactivation?

A5: Signs of catalyst deactivation include a significant decrease in reaction rate, lower product yields compared to previous runs with fresh catalyst, or a complete lack of catalytic activity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst due to improper activation.Ensure the base is added slowly and the temperature is controlled during carbene generation. Prepare the catalyst solution fresh for each use.
Suboptimal reaction temperature.Optimize the reaction temperature. Some reactions may require heating (e.g., 60-80°C), while for others, this can lead to catalyst decomposition.[5]
Impure substrates or solvents.Use freshly distilled aldehydes and dry, high-purity solvents.
Reaction Stalls Catalyst deactivation during the reaction.Consider adding a second portion of the catalyst. Monitor the reaction by TLC to assess progress.[5]
Reversible reaction equilibrium.In some cases, like the benzoin condensation, the reaction is reversible.[1] Adjusting conditions (e.g., temperature, concentration) may favor product formation.
Difficulty in Catalyst Recovery Catalyst is soluble in the work-up solvent.Select a solvent system where the product is soluble, but the thiazolium salt precipitates upon cooling.
Formation of byproducts that interfere with separation.Optimize reaction conditions to minimize side reactions.

Catalyst Deactivation and Regeneration

Common Deactivation Pathways

The deactivation of N-heterocyclic carbene catalysts like this compound can occur through several mechanisms:

  • Formation of Stable Adducts: The Breslow intermediate, a key species in the catalytic cycle, can potentially tautomerize to a keto form, which may represent a deactivation pathway.[7][8]

  • Decomposition: High temperatures and excessively basic conditions can lead to the decomposition of the thiazolium salt.[5]

  • Oxidation: The active carbene is sensitive to air and can be oxidized, rendering it inactive. Therefore, reactions should ideally be carried out under an inert atmosphere.

  • Poisoning: Impurities in the reactants or solvents can react with the catalyst and inhibit its activity.

Catalyst Regeneration Protocols

While complete regeneration of a deactivated catalyst can be challenging, the following steps may help restore some activity.

Protocol 1: Simple Washing and Drying

This method is suitable if deactivation is suspected to be due to soluble impurities adhering to the catalyst.

  • After recovering the catalyst from the reaction mixture (e.g., by filtration), wash it sequentially with a non-polar solvent (e.g., hexane) to remove organic residues.

  • Follow with a wash using a more polar solvent in which the catalyst has low solubility (e.g., cold ethanol or diethyl ether).

  • Dry the washed catalyst under vacuum to remove all traces of solvent before reuse.

Protocol 2: Recrystallization

If the catalyst has degraded or is contaminated with insoluble impurities, recrystallization can purify it.

  • Dissolve the recovered catalyst in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

General Procedure for a Benzoin Condensation
  • In a round-bottom flask, dissolve this compound (typically 5-10 mol%) in a suitable solvent (e.g., ethanol).

  • Add the aldehyde substrate to the flask.

  • Slowly add a base (e.g., triethylamine or a mild aqueous base) to the stirred solution. The formation of the active carbene is often indicated by a color change (e.g., to yellow).[5]

  • Stir the reaction mixture at the appropriate temperature (room temperature or heated) and monitor its progress by TLC.

  • Upon completion, proceed with the work-up, which typically involves extraction and purification of the product by chromatography or recrystallization.

Catalyst Recovery
  • After product isolation, the aqueous layer (if an aqueous work-up was used) containing the thiazolium salt can be concentrated under reduced pressure.

  • The resulting solid residue can be subjected to one of the regeneration protocols described above.

  • Alternatively, if the catalyst precipitates from the reaction mixture upon cooling, it can be isolated by filtration.

Visualizations

Catalytic_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Thiazolium_Salt Thiazolium Salt (Pre-catalyst) Active_Carbene Active Carbene (Ylide) Thiazolium_Salt->Active_Carbene - H+ Base Base Breslow_Intermediate Breslow Intermediate Active_Carbene->Breslow_Intermediate + Aldehyde Aldehyde1 Aldehyde (RCHO) Adduct Adduct Breslow_Intermediate->Adduct + Aldehyde Aldehyde2 Aldehyde (RCHO) Adduct->Active_Carbene Release Product Product (α-Hydroxyketone) Adduct->Product

Caption: Catalytic cycle of the thiazolium-catalyzed benzoin condensation.

Deactivation_Pathways cluster_causes Deactivation Causes Active_Carbene Active Carbene Deactivated_Species Deactivated Species Active_Carbene->Deactivated_Species Oxidation Oxidation (Air) Oxidation->Active_Carbene High_Temp_Base High Temp / Strong Base High_Temp_Base->Active_Carbene Stable_Adduct Stable Adduct Formation Stable_Adduct->Active_Carbene Impurities Impurities Impurities->Active_Carbene

Caption: Potential deactivation pathways for the thiazolium catalyst.

Regeneration_Workflow Start Recovered Catalyst (from reaction mixture) Decision Nature of Deactivation? Start->Decision Wash Wash with Solvents Decision->Wash Soluble Impurities Recrystallize Recrystallize Decision->Recrystallize Degradation / Insoluble Impurities Dry Dry under Vacuum Wash->Dry Recrystallize->Dry End Regenerated Catalyst Dry->End

Caption: Logical workflow for the regeneration of the catalyst.

References

Technical Support Center: A Troubleshooting Guide for N-Heterocyclic Carbene Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) Catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during NHC-catalyzed reactions. The following frequently asked questions (FAQs) and troubleshooting guides provide direct answers and detailed protocols to address specific challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My NHC-catalyzed reaction is resulting in low or no product yield. What are the primary troubleshooting steps?

A1: Low or no product yield is a frequent challenge in NHC catalysis and can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[1]

Initial Checks:

  • Reagent Purity: Ensure all reagents, particularly solvents and bases, are of high purity and anhydrous. Trace amounts of water or oxygen can deactivate the catalyst.[1]

  • Inert Atmosphere: NHC-catalyzed reactions, especially those involving transition metals like palladium, are highly sensitive to air.[1][2][3] Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][4] Oxygen can oxidize the active catalytic species, rendering it inactive.[1]

  • Catalyst Activity: If you are utilizing a precatalyst, its activation to the active catalytic species might be inefficient under your reaction conditions. Consider verifying the activity of your catalyst batch.

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Q2: I suspect my catalyst is being deactivated. What are the common deactivation pathways for NHC catalysts?

A2: Catalyst deactivation is a significant contributor to failed NHC-catalyzed reactions. Understanding the potential deactivation pathways is crucial for diagnosing the issue.

  • Reductive Elimination: In transition metal catalysis, a common deactivation pathway is reductive elimination, where the NHC ligand is expelled from the metal center, often as an imidazolium salt, leading to the reduction of the metal.[5] This is a detrimental process that can often be mitigated by using sterically hindered and electron-rich NHC ligands.[6]

  • Formation of Palladium Black: In palladium-catalyzed cross-coupling reactions, the active Pd(0) species can aggregate to form catalytically inactive palladium black.[1] This is often observed as a black precipitate in the reaction mixture and can be exacerbated by conditions that destabilize the catalyst complex.

  • Reaction with Substrates or Intermediates: The NHC catalyst itself can sometimes react with substrates or intermediates in an unintended manner, leading to inactive species.[7] For instance, in some cases, the Breslow intermediate, a key intermediate in many NHC-catalyzed reactions, can undergo undesired side reactions.[8]

  • Ligand Degradation: At elevated temperatures, the NHC ligand itself can undergo degradation, especially in the presence of reactive substrates.[1]

Issue 2: Poor Selectivity

Q3: My reaction is producing a mixture of products with poor chemo-, regio-, or stereoselectivity. How can I improve this?

A3: Poor selectivity can often be addressed by fine-tuning the steric and electronic properties of the NHC ligand and optimizing reaction conditions.

  • Ligand Modification: The steric bulk and electronic properties of the NHC ligand play a critical role in controlling selectivity.[9][10] Experiment with a range of NHC ligands with varying substituents on the nitrogen atoms and the backbone of the heterocyclic ring. Increasing the steric bulk of the NHC can often enhance selectivity.[10]

  • Temperature and Reaction Time: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product. Additionally, optimizing the reaction time can prevent the formation of undesired byproducts from subsequent reactions.

  • Solvent Effects: The choice of solvent can significantly influence the selectivity of a reaction by affecting the solubility of intermediates and transition state energies. Screen a variety of solvents with different polarities.

Quantitative Data Summary

Table 1: Effect of NHC Ligand on a Negishi Cross-Coupling Reaction

EntryCatalyst System (Pd:Ligand)Temperature (°C)Yield (%)
1Pd:IPr (1:1)2560
2Pd:IPr (1:2)2575

Data adapted from a study on Negishi cross-coupling reactions, demonstrating the effect of ligand-to-metal ratio on product yield.[11]

Experimental Protocols

Protocol 1: General Procedure for Ensuring an Inert Atmosphere

This protocol describes the setup of a reaction under an inert atmosphere using a balloon filled with an inert gas like nitrogen or argon.[4]

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Balloon

  • Needles

  • Inert gas source (e.g., nitrogen or argon cylinder)

  • Schlenk line (optional, for more rigorous degassing)

Procedure:

  • Drying Glassware: Flame-dry or oven-dry the reaction flask containing a stir bar to remove any adsorbed moisture.[4]

  • Assembly: While the flask is still hot, fold a rubber septum over the joint. Clamp the flask to a stand.

  • Inert Gas Balloon: Fill a balloon with the inert gas to a diameter of about 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to the opening.

  • Purging the Flask: Insert the needle from the gas-filled balloon through the septum into the flask. To displace the air inside, insert a second, "exit" needle through the septum. Allow the inert gas to flush through the flask for approximately 5 minutes.[4]

  • Establishing Inert Atmosphere: Remove the exit needle first, followed by the needle attached to the balloon. The flask is now under a positive pressure of inert gas.

  • Reagent Addition: Add solvents and liquid reagents via syringe through the septum. Solid reagents can be added quickly by briefly removing the septum under a positive flow of inert gas.

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Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy

Monitoring the reaction progress is crucial for optimization and troubleshooting. ¹H NMR spectroscopy is a powerful tool for this purpose.[12][13]

Procedure:

  • Prepare an NMR Standard: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or ferrocene) in a deuterated solvent compatible with your reaction mixture. The standard should have a resonance that does not overlap with signals from your starting materials, products, or catalyst.

  • Sampling: At regular time intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe under an inert atmosphere.

  • Sample Preparation: Quench the reaction in the aliquot by diluting it with a known volume of the deuterated solvent containing the internal standard. If necessary, filter the sample to remove any solids.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the prepared sample.

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. The relative integrations will allow you to determine the conversion and yield at each time point. For example, the disappearance of the C2-H proton signal of an imidazolium salt precatalyst can be monitored to follow catalyst formation.[12]

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References

Validation & Comparative

A Comparative Guide to Thiazolium Salt Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide vs. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common thiazolium salt catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. These compounds are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of carbon-carbon bond-forming reactions, including the benzoin condensation and the Stetter reaction.

At a Glance: Key Differences and Performance

While both catalysts share a common thiazolium core structure, the key difference lies in the substituent at the N3 position: an ethyl group versus a benzyl group. This seemingly minor structural change has a notable impact on the catalyst's performance.

Electrochemical studies have shown that the benzyl group in 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride enhances the stability of the corresponding N-heterocyclic carbene (NHC) and its catalytic efficiency in polar solvents like DMSO when compared to the ethyl-substituted variant.[1] The ethyl group, being a shorter alkyl chain, results in reduced steric bulk and a lower electron-donating capacity compared to the benzyl group.[1]

FeatureThis compound3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
N3-Substituent EthylBenzyl
Counterion BromideChloride
Catalytic Efficiency Generally lower in polar solventsEnhanced in polar solvents[1]
NHC Stability LowerEnhanced[1]

Catalytic Applications and Mechanisms

Both thiazolium salts are effective precatalysts for generating N-heterocyclic carbenes, which are the active catalytic species. These NHCs are utilized in reactions that rely on "umpolung" (polarity reversal) of an aldehyde's carbonyl carbon.

Common Catalyzed Reactions:

  • Benzoin Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone.[2][3][4]

  • Stetter Reaction: The 1,4-addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[5]

The general mechanism for these reactions involves the deprotonation of the thiazolium salt at the C2 position to form the nucleophilic NHC. This carbene then attacks the aldehyde, initiating the catalytic cycle.

Catalytic Cycle of Benzoin Condensation

The following diagram illustrates the catalytic cycle for the benzoin condensation, a representative reaction for these catalysts.

G Thiazolium Thiazolium Salt NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC - H+ (Base) Adduct Tetrahedral Adduct NHC->Adduct + Aldehyde 1 Breslow Breslow Intermediate Benzoin Benzoin Product Breslow->Benzoin + Aldehyde 2 Adduct->Breslow Proton Transfer Benzoin->Thiazolium - Benzoin + H+ Aldehyde1 Aldehyde (R-CHO) Aldehyde2 Aldehyde (R-CHO) Base Base Proton_Source Proton Source G Start Reaction Planning Solvent Polar Solvent (e.g., DMSO)? Start->Solvent Yes Yes Solvent->Yes No No Solvent->No Benzyl_cat Select 3-Benzyl-5-(2-hydroxyethyl)- 4-methylthiazolium chloride Yes->Benzyl_cat Enhanced stability & efficiency Ethyl_cat Consider 3-Ethyl-5-(2-hydroxyethyl)- 4-methylthiazolium bromide (or other alternatives) No->Ethyl_cat Optimize Optimize Reaction Conditions Benzyl_cat->Optimize Ethyl_cat->Optimize End Proceed with Synthesis Optimize->End

References

comparing catalytic efficiency of different thiazolium salts for Stetter reaction

Author: BenchChem Technical Support Team. Date: December 2025

The Stetter reaction, a cornerstone of modern organic synthesis, facilitates the formation of 1,4-dicarbonyl compounds through the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC). Thiazolium salts, as precursors to thiazolylidene carbenes, are among the most utilized catalysts for this transformation. Their catalytic efficiency, however, is profoundly influenced by the steric and electronic nature of the substituents on the thiazolium ring. This guide provides a comparative analysis of different thiazolium salts, offering insights into their performance based on available experimental data to aid researchers in catalyst selection and reaction optimization.

Catalytic Efficiency of Thiazolium Salts: A Quantitative Comparison

The selection of an appropriate thiazolium salt precatalyst is critical for achieving high yields and selectivity in the Stetter reaction. The following table summarizes the performance of various thiazolium salts in specific Stetter reactions, highlighting the impact of substituent effects. Direct comparison of catalytic efficiency can be challenging due to variations in reaction conditions across different studies.

Catalyst StructureAldehydeMichael AcceptorBaseSolventTime (h)Yield (%)Reference
Thiazolium Chloride (6) FurfuralChalconeEt3N--84[1]
N-Phenyl Thiazolium Chloride (9) FurfuralChalconeEt3N--56[1]
N-(4-Hydroxyphenyl) Thiazolium Bromide (10) FurfuralChalconeEt3N--26[1]
N-Mesityl Thiazolium Salt Methyl 4-formylbenzoateβ-alkyl-α,β-unsaturated ketone---High[2]
Thiazolium Salt (5) BenzaldehydeChalconeDBUTHF20Moderate Conv.[3]
Thiazolium Salt (6) BenzaldehydeChalconeDBUTHF20High Conv.[3]
Thiazolium Salt (7) BenzaldehydeChalconeDBUTHF/H2O20Benzoin product only[3]

Note: The table illustrates that both the substituents on the nitrogen atom and other positions of the thiazolium ring significantly impact the catalyst's performance. For instance, in the study by Castells and coworkers, the unsubstituted thiazolium chloride (6) provided a significantly higher yield of the Stetter product compared to its N-aryl substituted counterparts (9 and 10) in the reaction of furfural with chalcone, where the latter tended to favor the competing benzoin condensation.[1] Conversely, for more challenging substrates like β-alkyl-α,β-unsaturated ketones, N-mesityl substituted thiazolium and oxazolium salts have been reported to be highly effective.[2] The presence of water as a co-solvent can also dramatically alter the reaction outcome, in some cases favoring the benzoin condensation exclusively.[3]

Experimental Protocols

The following is a general experimental procedure for the thiazolium-catalyzed Stetter reaction, based on methodologies reported in the literature. Specific parameters should be optimized for each unique substrate combination and catalyst.

General Procedure for Intermolecular Stetter Reaction:

  • To a solution of the aldehyde (1.0 mmol) and the Michael acceptor (1.2 mmol) in an appropriate solvent (e.g., THF, EtOH, 5 mL) is added the thiazolium salt catalyst (0.1 mmol, 10 mol%).

  • A base (e.g., Et3N, DBU, 0.1-0.3 mmol) is then added to the mixture.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature to 75 °C) for a designated time (e.g., 2 to 24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is quenched (e.g., with saturated aqueous NH4Cl solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.

Visualizing the Stetter Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a general workflow for comparing catalyst efficiency.

Stetter_Catalytic_Cycle cluster_cycle Catalytic Cycle Thiazolium_Salt Thiazolium Salt Carbene N-Heterocyclic Carbene (NHC) Thiazolium_Salt->Carbene + Base - H-Base+ Breslow_Intermediate Breslow Intermediate Carbene->Breslow_Intermediate + Aldehyde Adduct Michael Adduct Breslow_Intermediate->Adduct + Michael Acceptor Adduct->Carbene Catalyst Regeneration Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer Aldehyde Aldehyde Aldehyde->Breslow_Intermediate Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct

Caption: Catalytic cycle of the thiazolium-catalyzed Stetter reaction.

Experimental_Workflow cluster_workflow Workflow for Catalyst Comparison Start Select Thiazolium Salts for Comparison Reaction_Setup Set up Parallel Stetter Reactions (Identical Substrates & Conditions) Start->Reaction_Setup Catalyst_Addition Add Different Thiazolium Salt to Each Reaction Reaction_Setup->Catalyst_Addition Monitoring Monitor Reaction Progress (TLC, GC, etc.) Catalyst_Addition->Monitoring Analysis Analyze Reaction Outcomes (Yield, Purity) Monitoring->Analysis Data_Comparison Compare Catalytic Efficiency (Yield, TON, TOF) Analysis->Data_Comparison Conclusion Identify Optimal Catalyst Data_Comparison->Conclusion

References

Validation of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a Thiamine Pyrophosphate (TPP) Mimic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a mimic of thiamine pyrophosphate (TPP), an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism. Due to the limited direct experimental data on this specific compound, this document outlines a comprehensive validation workflow based on established methodologies for other TPP analogues. This guide will enable researchers to systematically evaluate its potential as a TPP mimic and compare its performance against well-characterized alternatives.

Introduction to Thiamine Pyrophosphate (TPP) and its Mimics

Thiamine pyrophosphate (TPP) is the biologically active form of vitamin B1 and a crucial cofactor for enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. These enzymes play a central role in cellular energy metabolism. TPP's catalytic activity resides in its thiazolium ring, which facilitates the cleavage of carbon-carbon bonds.

TPP mimics are synthetic molecules designed to interact with TPP-dependent enzymes, either as agonists or antagonists. These compounds are valuable tools for studying enzyme mechanisms, probing active sites, and developing therapeutic agents that target metabolic pathways. The validation of a potential TPP mimic involves a series of experiments to determine its ability to bind to the enzyme's active site and modulate its catalytic activity.

Structural Comparison: this compound vs. TPP

This compound shares the core thiazolium ring structure with TPP, which is the catalytic center of the cofactor. However, it lacks the pyrophosphate group, which is known to be critical for the binding of TPP to the active site of most TPP-dependent enzymes. The pyrophosphate moiety interacts with a conserved binding motif, often involving divalent metal ions like Mg2+. The absence of this group in the target compound suggests that its binding affinity to TPP-dependent enzymes might be significantly lower compared to TPP itself. The ethyl group at the N3 position of the thiazolium ring and the 2-hydroxyethyl group at the C5 position are also variations from the native TPP structure.

Key Experiments for Validation

A thorough validation of this compound as a TPP mimic requires a combination of enzyme kinetic assays and binding studies. The following sections detail the experimental protocols for these key experiments.

Enzyme Kinetic Assays

Enzyme kinetic assays are fundamental to understanding how the compound affects the catalytic activity of TPP-dependent enzymes. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the potential mimic.

3.1.1. Pyruvate Dehydrogenase (PDH) Activity Assay

The activity of the pyruvate dehydrogenase complex can be monitored spectrophotometrically by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.

  • Experimental Protocol:

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 2.5 mM NAD+, 0.2 mM thiamine pyrophosphate (or the test compound), 2 mM MgCl2, 0.1 mM CoA, and a suitable amount of purified pyruvate dehydrogenase complex.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 5 mM pyruvate.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • To determine the inhibitory effect of this compound, perform the assay with a fixed concentration of TPP and varying concentrations of the test compound.

3.1.2. Transketolase (TK) Activity Assay

Transketolase activity can be measured using a coupled enzyme assay that monitors the oxidation of NADH at 340 nm.

  • Experimental Protocol:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.6), 5 mM xylulose-5-phosphate, 5 mM ribose-5-phosphate, 0.2 mM TPP (or the test compound), 5 mM MgCl2, 0.17 mM NADH, and an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

    • Add purified transketolase to the mixture.

    • Monitor the decrease in absorbance at 340 nm at 37°C.

    • To assess the inhibitory potential, include varying concentrations of this compound in the presence of a fixed TPP concentration.

Determination of Inhibition Constants (Ki)

If the compound exhibits inhibitory activity, it is crucial to determine its inhibition constant (Ki) to quantify its potency. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • Experimental Protocol:

    • Perform the enzyme activity assay (as described in 3.1) with multiple concentrations of the substrate (e.g., pyruvate for PDH) and several fixed concentrations of the inhibitor (this compound).

    • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value.

Binding Affinity Studies

Directly measuring the binding of the compound to the enzyme provides valuable information about its affinity for the active site.

3.3.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Experimental Protocol:

    • Prepare a solution of the purified TPP-dependent enzyme in a suitable buffer.

    • Fill the ITC syringe with a concentrated solution of this compound.

    • Titrate the compound into the enzyme solution while monitoring the heat changes.

    • Analyze the resulting data to determine the binding affinity (Kd).

3.3.2. Surface Plasmon Resonance (SPR)

SPR can be used to study the kinetics of binding and dissociation in real-time.

  • Experimental Protocol:

    • Immobilize the purified TPP-dependent enzyme on an SPR sensor chip.

    • Flow different concentrations of this compound over the chip surface.

    • Monitor the change in the refractive index to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the dissociation constant (Kd = koff / kon).

Data Presentation and Comparison with Alternatives

To facilitate a clear comparison, the quantitative data obtained from the experiments should be summarized in structured tables. The following tables provide a template for presenting the data for this compound and comparing it with established TPP mimics like Oxythiamine Pyrophosphate (OTPP) and Pyrithiamine Pyrophosphate (PTPP).

Table 1: Comparison of Inhibition Constants (Ki) for TPP-Dependent Enzymes

CompoundPyruvate Dehydrogenase (Ki, µM)Transketolase (Ki, µM)α-Ketoglutarate Dehydrogenase (Ki, µM)
This compound Experimental DataExperimental DataExperimental Data
Oxythiamine Pyrophosphate (OTPP)~10~0.1~5
Pyrithiamine Pyrophosphate (PTPP)~50~20~30
Thiamine Pyrophosphate (TPP) (Km)~25~40~35

Table 2: Comparison of Binding Affinities (Kd) to TPP-Dependent Enzymes

CompoundPyruvate Dehydrogenase (Kd, µM)Transketolase (Kd, µM)α-Ketoglutarate Dehydrogenase (Kd, µM)
This compound Experimental DataExperimental DataExperimental Data
Oxythiamine Pyrophosphate (OTPP)~5~0.05~2
Pyrithiamine Pyrophosphate (PTPP)~30~15~20
Thiamine Pyrophosphate (TPP)~10~20~15

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams that can be generated using the DOT language within a dot code block.

TPP_Metabolic_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (TPP-dependent) CitricAcidCycle CitricAcidCycle AcetylCoA->CitricAcidCycle PentosePhosphatePathway Pentose Phosphate Pathway Transketolase Transketolase PentosePhosphatePathway->Transketolase Transketolase (TPP-dependent) AminoAcidMetabolism Amino Acid Metabolism AlphaKGDH AlphaKGDH AminoAcidMetabolism->AlphaKGDH α-Ketoglutarate Dehydrogenase (TPP-dependent) AlphaKGDH->CitricAcidCycle

Caption: Role of TPP-dependent enzymes in central metabolism.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis and Comparison Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization EnzymeKinetics Enzyme Kinetic Assays (PDH, TK) Characterization->EnzymeKinetics Ki_Determination Determination of Ki EnzymeKinetics->Ki_Determination DataComparison Comparison with known TPP mimics Ki_Determination->DataComparison BindingAssays Binding Affinity Studies (ITC, SPR) BindingAssays->DataComparison Conclusion Conclusion on Mimic Potential DataComparison->Conclusion

Caption: Workflow for the validation of a TPP mimic.

Conclusion

The validation of this compound as a TPP mimic requires a systematic approach involving rigorous biochemical and biophysical characterization. The lack of a pyrophosphate group suggests that it may not be a potent inhibitor of TPP-dependent enzymes. However, the experimental framework outlined in this guide will allow researchers to definitively determine its activity, potency, and mechanism of action. By comparing its performance with well-established TPP mimics, the scientific community can gain a clear understanding of its potential as a research tool or a lead compound for drug development.

A Comparative Guide to the Characterization of Reaction Intermediates with 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of reaction intermediates generated from 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a crucial thiamine (Vitamin B1) analog. In its role as a catalyst in biochemical and synthetic reactions, particularly those mimicking thiamine pyrophosphate (TPP)-dependent enzymes, the transient intermediates it forms are of significant interest. This document outlines the methodologies for their characterization, compares their performance with alternative catalysts, and provides the necessary experimental data and protocols to aid in further research and development.

Introduction to Thiazolium-Catalyzed Reactions

This compound is a well-established precursor for generating N-heterocyclic carbenes (NHCs) that catalyze a variety of chemical transformations, most notably the benzoin condensation. The catalytic cycle proceeds through a key intermediate known as the Breslow intermediate . The formation and reactivity of this intermediate are critical to the efficiency and stereoselectivity of the catalyzed reaction. Understanding the structure and kinetics of this transient species is paramount for optimizing reaction conditions and designing novel catalysts.

Characterization of the Breslow Intermediate

The direct characterization of the Breslow intermediate is challenging due to its transient nature. However, several spectroscopic and spectrometric techniques have been successfully employed for its in situ detection and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ ¹H and ¹³C NMR spectroscopy are powerful tools for observing the formation and consumption of the Breslow intermediate. Isotope labeling studies, where either the thiazolium salt or the aldehyde substrate is enriched with ¹³C, can provide unambiguous evidence for the structure of the intermediate.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the Breslow intermediate and other transient species in the reaction mixture. This technique provides valuable information about the mass-to-charge ratio of the intermediates, confirming their elemental composition.

UV-Vis Spectroscopy: The formation of the enamine moiety in the Breslow intermediate can sometimes be monitored by UV-Vis spectroscopy, as it may result in a chromophore that absorbs at a characteristic wavelength.

Comparative Performance: Thiazolium vs. Triazolium Salts

While this compound is a competent catalyst, alternatives such as triazolium salts have been shown to exhibit superior performance in certain reactions, like the asymmetric benzoin condensation. The primary advantages of triazolium salts include higher enantiomeric excesses and, in some cases, faster reaction rates.

Quantitative Comparison of Catalytic Performance

The following table summarizes the kinetic data for the benzoin condensation catalyzed by a close analog of the target compound, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, and a representative triazolium salt catalyst. This data allows for a direct comparison of their catalytic efficiency.

CatalystSubstrateSolventBaseRate Constant (k)Enantiomeric Excess (ee)Reference
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromideBenzaldehydeMethanolTriethylaminePartially rate-determining for all stepsNot applicable (achiral)[1][2][3]
Chiral Bicyclic 1,2,4-Triazolium SaltBenzaldehyde-Triethylamine-Up to 80%[4]

Experimental Protocols

In Situ NMR Monitoring of the Benzoin Condensation

This protocol describes a general method for monitoring the progress of a thiazolium-catalyzed benzoin condensation using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Benzaldehyde (or other aldehyde substrate)

  • Deuterated methanol (CD₃OD)

  • Triethylamine (Et₃N)

  • NMR tube

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve this compound (0.1 mmol) in 0.5 mL of CD₃OD.

  • Acquire a ¹H NMR spectrum of the catalyst solution.

  • Add benzaldehyde (1.0 mmol) to the NMR tube and mix thoroughly.

  • Acquire a ¹H NMR spectrum of the mixture.

  • Initiate the reaction by adding triethylamine (0.1 mmol) to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the aldehyde proton signal and the appearance of the benzoin product signals to determine the reaction kinetics. The Breslow intermediate may be observable as transient peaks.

Kinetic Analysis of the Benzoin Condensation

The following protocol, adapted from the study by White and Leeper, outlines the procedure for determining the rate constants of the individual steps in the benzoin condensation.[1][2][3]

Materials:

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

  • Benzaldehyde

  • Deuterated methanol (CD₃OD)

  • Triethylamine (Et₃N)

  • Triethylammonium chloride (Et₃NH⁺Cl⁻) buffer

  • HPLC or GC for product quantification

Procedure:

  • Prepare a stock solution of the thiazolium salt and the Et₃N/Et₃NH⁺Cl⁻ buffer in CD₃OD.

  • Prepare a series of reaction mixtures with varying initial concentrations of benzaldehyde.

  • Initiate the reactions by adding the thiazolium salt/buffer solution.

  • At various time points, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by acidification).

  • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the benzoin product.

  • Determine the initial reaction rates from the concentration vs. time data.

  • By fitting the initial rate data to the appropriate rate law derived from the reaction mechanism, the rate constants for the individual steps can be determined.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the benzoin condensation and a general experimental workflow for studying reaction intermediates.

Benzoin_Condensation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Thiazolium_Salt Thiazolium Salt Ylide Thiazolium Ylide (Carbene) Thiazolium_Salt->Ylide + Base - H⁺ Breslow_Intermediate Breslow Intermediate Ylide->Breslow_Intermediate + Aldehyde Aldehyde1 Aldehyde (RCHO) Aldehyde1->Breslow_Intermediate Adduct Adduct Breslow_Intermediate->Adduct + Aldehyde Benzoin Benzoin Adduct->Benzoin Aldehyde2 Aldehyde (RCHO) Aldehyde2->Adduct Benzoin->Ylide - Product (Catalyst Regeneration)

Caption: Catalytic cycle of the thiazolium-catalyzed benzoin condensation.

Experimental_Workflow Start Reaction Setup Reaction Initiate Reaction (e.g., add base) Start->Reaction Monitoring In Situ Monitoring Reaction->Monitoring Quenching Reaction Quenching Reaction->Quenching Time-course Sampling NMR NMR Spectroscopy Monitoring->NMR Spectroscopic Detection MS Mass Spectrometry Monitoring->MS Spectrometric Detection UVVis UV-Vis Spectroscopy Monitoring->UVVis Spectrophotometric Detection Data Data Analysis (Kinetics, Structure Elucidation) NMR->Data MS->Data UVVis->Data Analysis Product Analysis (HPLC, GC) Quenching->Analysis Analysis->Data End Characterization Complete Data->End

Caption: General experimental workflow for characterizing reaction intermediates.

References

assessing the enantioselectivity of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide derived carbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the enantioselectivity of carbenes derived from 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and compares its performance with chiral N-heterocyclic carbene (NHC) alternatives in key asymmetric carbon-carbon bond-forming reactions. While this compound, a derivative of thiamine (Vitamin B1), is a cornerstone in the study of thiazolium-catalyzed reactions like the benzoin condensation, it is not designed for and is ineffective at inducing high enantioselectivity. This guide will objectively present its role and then delve into the superior performance of purpose-built chiral NHC precatalysts, supported by experimental data.

This compound: A Foundational Catalyst

The carbene generated from this compound serves as a classic example of an N-heterocyclic carbene catalyst. Its primary utility lies in facilitating reactions such as the benzoin condensation through an "umpolung" (polarity reversal) of an aldehyde. However, as the thiazolium salt itself is achiral, the carbene it forms is also achiral. Consequently, in a reaction that creates a new stereocenter, the resulting product is a racemic mixture of both enantiomers (i.e., 0% enantiomeric excess or ee). Its application is primarily in the novel synthesis of benzoin and for mechanistic studies.[1]

Chiral N-Heterocyclic Carbenes: The Key to Enantioselectivity

To achieve high levels of enantioselectivity, a chiral catalyst is required. In the field of NHC catalysis, this is accomplished by using chiral azolium salts as precatalysts. These salts incorporate a chiral scaffold, which creates a chiral environment around the active carbene, thereby directing the approach of the substrates and favoring the formation of one enantiomer over the other. Among these, chiral triazolium salts have emerged as particularly effective.[2][3]

The benzoin condensation is a classic C-C bond-forming reaction catalyzed by NHCs. While the carbene from this compound yields racemic benzoin, chiral triazolium salts can afford high enantiomeric excesses.

Below is a comparison of the performance of a representative chiral triazolium catalyst with the baseline (achiral) thiazolium salt.

Table 1: Performance in the Asymmetric Benzoin Condensation of Benzaldehyde

PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compoundEt3NMethanolRT24High0(Implied)
Chiral Triazolium Salt 1 Cs2CO3THFRT1290>99[4]

Note: The data for the achiral thiazolium salt is based on its known function; specific yield under these exact comparative conditions is not the focus of asymmetric studies.

The Stetter reaction is another powerful NHC-catalyzed reaction, involving the 1,4-addition of an aldehyde to a Michael acceptor. Similar to the benzoin condensation, achieving enantioselectivity requires a chiral NHC catalyst. Chiral triazolium salts derived from aminoindanol have proven to be highly effective.[5][6]

Table 2: Performance in the Asymmetric Intramolecular Stetter Reaction

PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compoundBaseSolventRT--0(Implied)
Chiral Aminoindanol-derived Triazolium Salt 2 KHMDSXylenesRT129592[7]

Experimental Protocols

This protocol is adapted from the synthesis of similar chiral triazolium salts.[5]

Step 1: Synthesis of the Amidine To a solution of the corresponding aminoindanol-derived lactam (1.0 eq) in CH2Cl2 is added trimethyloxonium tetrafluoroborate (1.1 eq). The reaction mixture is stirred at room temperature overnight.

Step 2: Formation of the Hydrazinium Salt To the solution from Step 1, the desired arylhydrazine (e.g., pentafluorophenylhydrazine) (1.1 eq) is added, and the mixture is stirred for another 2-4 hours. The solvent is then removed under reduced pressure.

Step 3: Cyclization to the Triazolium Salt The crude hydrazinium salt is dissolved in triethyl orthoformate, and the mixture is heated at 110 °C for 12-24 hours. After cooling, the triazolium salt can be precipitated with an appropriate solvent (e.g., ethyl acetate) and recrystallized to yield the pure chiral precatalyst.

This protocol is based on highly enantioselective methods.[4]

  • To an oven-dried vial under an inert atmosphere (e.g., Argon), add the chiral triazolium salt precatalyst (0.02 mmol, 10 mol%).

  • Add the base (e.g., anhydrous Rb2CO3 or Cs2CO3, 0.02 mmol, 10 mol%) and the solvent (e.g., anhydrous THF, 1.0 mL).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the aldehyde (e.g., benzaldehyde, 0.2 mmol, 1.0 eq) via syringe.

  • Stir the reaction at room temperature for the time indicated in the literature (e.g., 12-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Catalytic Cycles

Benzoin_Condensation cluster_cycle Catalytic Cycle Precatalyst Precatalyst Carbene Carbene Precatalyst->Carbene + Base - H-Base+ Breslow_Intermediate Breslow Intermediate Carbene->Breslow_Intermediate + RCHO Adduct Adduct Breslow_Intermediate->Adduct + RCHO Adduct->Carbene - Benzoin Product Benzoin Adduct->Product Aldehyde1 RCHO Aldehyde1->Breslow_Intermediate Aldehyde2 RCHO Aldehyde2->Adduct

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Catalyst_Selection Goal Desired Outcome Racemic Racemic Product (e.g., Benzoin Synthesis) Goal->Racemic Enantioselective Enantioselective Product (e.g., Asymmetric Synthesis) Goal->Enantioselective Achiral_Catalyst Use Achiral Precatalyst (e.g., 3-Ethyl-5-(2-hydroxyethyl) -4-methylthiazolium bromide) Racemic->Achiral_Catalyst Chiral_Catalyst Use Chiral Precatalyst (e.g., Chiral Triazolium Salt) Enantioselective->Chiral_Catalyst

Caption: Decision tree for selecting an NHC precatalyst.

Conclusion

The carbene derived from this compound is an effective catalyst for the non-asymmetric benzoin condensation, serving as a valuable tool for synthetic and mechanistic studies. However, for applications requiring high enantioselectivity, such as in drug development, it is not a suitable choice. The data clearly indicates that chiral N-heterocyclic carbenes, particularly those derived from rigid, chiral triazolium salt backbones, are the state-of-the-art for achieving high yields and excellent enantiomeric excesses in asymmetric reactions like the benzoin condensation and the Stetter reaction. Researchers and professionals in drug development should therefore opt for these advanced chiral catalyst systems when stereochemical control is a critical parameter.

References

A Comparative Guide to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide and Its Alternatives in Catalysis and Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a versatile compound with applications in both organic synthesis and as a structural analog of thiamine pyrophosphate (TPP), against its key alternatives. We present a detailed analysis of its performance in the benzoin condensation reaction and as an inhibitor of TPP-dependent enzymes, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in research and development.

I. Catalytic Application: The Benzoin Condensation

This compound is a well-established catalyst for the benzoin condensation, a classic carbon-carbon bond-forming reaction. Its catalytic activity stems from the ability of the thiazolium ring to generate a nucleophilic carbene upon deprotonation, which then facilitates the umpolung (polarity reversal) of an aldehyde. However, the quest for higher efficiency and stereoselectivity has led to the development of alternative catalysts, primarily other N-heterocyclic carbenes (NHCs) such as triazolium salts.

Performance Comparison

The following table summarizes the performance of this compound and its alternatives in the benzoin condensation of benzaldehyde. Chiral triazolium salts have demonstrated superior performance in asymmetric synthesis, offering significantly higher enantiomeric excesses.[1][2]

CatalystBaseSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
This compoundEt3NMethanol24~70-80N/A (achiral)
Chiral Thiazolium Salt (e.g., camphor-derived)DBUCH2Cl2482010.5
Chiral Triazolium Salt (e.g., aminoindanol-derived)Cs2CO3THF128390
Chiral Triazolium Salt (bicyclic)K2CO3THF246675-88

Key Observation: While this compound is an effective catalyst for the general benzoin condensation, chiral triazolium salts are the catalysts of choice for asymmetric synthesis, providing high yields and excellent enantioselectivity.[1][2]

Experimental Protocols

General Procedure for Benzoin Condensation using this compound:

  • To a solution of benzaldehyde (10 mmol) in methanol (20 mL) is added this compound (1 mmol).

  • Triethylamine (2 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford benzoin.

General Procedure for Asymmetric Benzoin Condensation using a Chiral Triazolium Salt:

  • To a solution of the chiral triazolium salt (0.1 mmol) in dry THF (5 mL) under an inert atmosphere is added cesium carbonate (0.2 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Benzaldehyde (1 mmol) is added, and the reaction is stirred for 12 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Mechanism and Catalyst Comparison Workflow

The catalytic cycle of the benzoin condensation involves the formation of the Breslow intermediate. The choice of the N-heterocyclic carbene precursor influences the stability and reactivity of this intermediate, thereby affecting the overall efficiency and stereochemical outcome of the reaction.

Benzoin_Condensation_Workflow cluster_catalyst Catalyst Selection cluster_reaction Benzoin Condensation cluster_analysis Analysis Thiazolium 3-Ethyl-5-(2-hydroxyethyl)-4- methylthiazolium bromide Base Base Thiazolium->Base Deprotonation Triazolium Chiral Triazolium Salt Triazolium->Base Deprotonation Aldehyde Aldehyde Breslow Breslow Intermediate Aldehyde->Breslow Nucleophilic Attack Benzoin Benzoin Product Aldehyde->Benzoin Proton Transfer & Catalyst Regeneration Base->Aldehyde Carbene Formation Breslow->Aldehyde Addition Yield Yield (%) Benzoin->Yield ee Enantiomeric Excess (%) Benzoin->ee

Caption: Workflow comparing thiazolium and triazolium catalysts in the benzoin condensation.

II. Application as a Thiamine Pyrophosphate (TPP) Analog: Enzymatic Inhibition

This compound is a structural analog of the thiazolium moiety of thiamine pyrophosphate (TPP), an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism. As an analog, it has the potential to act as a competitive inhibitor of TPP-dependent enzymes.

Performance Comparison of TPP Analogs as Enzyme Inhibitors

The inhibitory potency of various thiamine analogs against key TPP-dependent enzymes, such as pyruvate dehydrogenase (PDH) and transketolase, has been investigated. The table below presents a comparison of their inhibition constants (Ki).

CompoundTarget EnzymeOrganismKi (µM)
Oxythiamine pyrophosphatePyruvate DehydrogenaseBovine Adrenals0.07[3]
Tetrahydrothiamine pyrophosphatePyruvate DehydrogenaseBovine Adrenals0.1[3]
Open-chain thiamine analog (hydroxamate)Pyruvate Dehydrogenase E1Mammalian0.019[4]
N3'-PyridylthiamineTransketolaseP. falciparumPotent inhibitor (submicromolar IC50)[5]
Thiamine thiazoloneTransketolaseHuman PMNsPotent inhibitor (low micromolar IC50)[6]
Experimental Protocol for Enzyme Inhibition Assay

General Procedure for Determining the Inhibition Constant (Ki) for a TPP-Dependent Enzyme:

  • Prepare a reaction mixture containing the purified TPP-dependent enzyme, its substrates, and any necessary cofactors in a suitable buffer.

  • Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixtures.

  • Initiate the enzymatic reaction by adding the final substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence of a substrate or product over time using a spectrophotometer or fluorometer.

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Plot the data using a suitable model (e.g., Lineweaver-Burk or Dixon plot) to determine the type of inhibition and calculate the Ki value.

Signaling Pathway and Inhibition Mechanism

TPP is a crucial cofactor for several key metabolic pathways. Its analogs can disrupt these pathways by competitively binding to the active site of TPP-dependent enzymes.

TPP_Inhibition_Pathway cluster_pathway Metabolic Pathways cluster_cofactor Cofactor and Inhibitor Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway Glycolysis->PPP PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Transketolase Transketolase PPP->Transketolase TPP Thiamine Pyrophosphate (TPP) TPP->PDH activates TPP->Transketolase activates Analog 3-Ethyl-5-(2-hydroxyethyl)-4- methylthiazolium bromide Analog->PDH inhibits Analog->Transketolase inhibits

Caption: Inhibition of TPP-dependent enzymes by thiamine analogs disrupts key metabolic pathways.

Conclusion

This compound is a valuable chemical entity with distinct applications. As a catalyst, it is effective for the straightforward benzoin condensation. However, for asymmetric synthesis, chiral triazolium salts offer superior performance in terms of enantioselectivity. As a thiamine pyrophosphate analog, it holds promise as a competitive inhibitor of TPP-dependent enzymes. Further quantitative studies are warranted to fully elucidate its inhibitory potency against a range of enzymes and to directly compare its catalytic efficacy against a broader spectrum of N-heterocyclic carbenes under standardized conditions. This guide provides a foundational understanding for researchers to select the appropriate tool for their specific synthetic or biological investigation.

References

Performance of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a key organocatalyst, in various solvent systems. The selection of an appropriate solvent is critical for optimizing reaction outcomes, influencing catalyst solubility, stability, and catalytic activity. This document summarizes available experimental data to facilitate informed solvent choice for reactions such as the benzoin condensation and the Stetter reaction.

Executive Summary

This compound, a member of the thiazolium salt family of catalysts, is instrumental in facilitating key carbon-carbon bond-forming reactions. Its efficacy is significantly influenced by the solvent environment. While polar protic solvents like methanol have been demonstrated as effective media for reactions such as the benzoin condensation, the performance in a broader range of solvents is less documented. This guide aims to consolidate the available data and provide a framework for solvent selection and experimental design.

Data on Physical Properties and Solubility

A fundamental aspect of catalyst performance is its solubility in the reaction medium. Poor solubility can lead to heterogeneous reaction mixtures and diminished catalytic efficiency.

Table 1: Physical Properties and Known Solubilities of this compound

PropertyValueReference
Molecular Formula C₈H₁₄BrNOS[1][2]
Molecular Weight 252.17 g/mol [1][2]
Melting Point 82-87 °C[3][4]
Appearance White to light yellow crystalline powder[5]
Solubility DMSO (Slightly), Methanol (Slightly), Water (Slightly)[3][4]

Catalytic Performance in Different Solvent Systems

The choice of solvent can dramatically alter the rate and outcome of a reaction by influencing the stability of reactants, intermediates, and transition states.

Benzoin Condensation

The benzoin condensation, a classic umpolung reaction, is a primary application for thiazolium salt catalysts. A kinetic study on the closely related 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in methanol provides valuable insights. The study, conducted in a triethylamine-buffered methanol solution, demonstrated that the reaction proceeds efficiently, suggesting that polar protic solvents are well-suited for this transformation.[6][7] The use of deuteriomethanol in these studies also highlighted a significant inverse solvent isotope effect, underscoring the active role of the solvent in the proton transfer steps of the catalytic cycle.[6][7]

While specific comparative data for this compound across a range of solvents is limited, general principles of organocatalysis suggest that polar solvents are generally preferred for stabilizing the charged intermediates involved in the catalytic cycle.

Stetter Reaction

The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is another key transformation catalyzed by thiazolium salts. The reaction mechanism shares similarities with the benzoin condensation, involving the formation of a Breslow intermediate.[8][9] Consequently, solvent effects are expected to be comparable. While specific data for the ethyl-substituted thiazolium salt is scarce, studies on other thiazolium salts indicate that a variety of solvents can be employed, with the optimal choice being substrate-dependent.

Comparison with Alternative Catalysts

The performance of this compound should be considered in the context of other available catalysts.

  • Triazolium Salts: In asymmetric benzoin condensations, chiral triazolium salts have been shown to provide higher enantiomeric excesses compared to their thiazolium counterparts.[10][11] This suggests that for stereoselective transformations, triazolium-based catalysts may be a superior choice.

  • Oxazolium Salts: N-mesityl oxazolium salts have demonstrated excellent performance as precatalysts in Stetter reactions, in some cases providing higher yields of 1,4-diketones compared to thiazolium and triazolium salts.[12]

The choice between these catalyst classes will depend on the specific reaction, desired outcome (e.g., high yield vs. high enantioselectivity), and substrate scope.

Experimental Protocols

The following are generalized protocols for evaluating the performance of this compound in different solvent systems.

General Procedure for Benzoin Condensation

A standardized procedure for the benzoin condensation allows for direct comparison of solvent effects. To a solution of the aldehyde (1.0 mmol) in the chosen solvent (5 mL), this compound (0.1 mmol, 10 mol%) and a base (e.g., triethylamine, 0.2 mmol) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or 60 °C) and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction progress and final product yield can be quantified to assess the catalyst's performance in each solvent.

General Procedure for Catalyst Performance Screening

A systematic approach is crucial for evaluating catalyst performance across various solvents.[13] This involves setting up parallel reactions in a multi-well plate or a series of vials, each containing a different solvent. It is important to keep all other reaction parameters constant, including temperature, concentration of reactants and catalyst, and stirring speed. Aliquots can be taken at regular intervals and analyzed to determine reaction rates and conversion.[14][15]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, graphical representations of the catalytic cycle and experimental workflows are provided below.

Benzoin_Condensation_Pathway Thiazolium Thiazolium Salt Ylide Thiazolium Ylide Thiazolium->Ylide Base Breslow Breslow Intermediate Ylide->Breslow + Aldehyde Aldehyde1 Aldehyde (RCHO) Adduct Adduct Breslow->Adduct + Aldehyde Aldehyde2 Aldehyde (RCHO) Adduct->Thiazolium Catalyst Regeneration Benzoin Benzoin Adduct->Benzoin - Catalyst

Caption: Catalytic cycle of the benzoin condensation.

Experimental_Workflow start Start: Define Reaction and Solvents prep Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) start->prep reaction_setup Set up Parallel Reactions (One for each solvent) prep->reaction_setup sampling Take Aliquots at Timed Intervals reaction_setup->sampling analysis Analyze Samples (e.g., GC, HPLC, NMR) sampling->analysis data_processing Process Data (Calculate Conversion, Yield, Rate) analysis->data_processing comparison Compare Performance Across Solvents data_processing->comparison end End: Identify Optimal Solvent comparison->end Catalyst_Comparison_Logic Goal Desired Reaction Outcome HighYield High Yield? Goal->HighYield HighEnantio High Enantioselectivity? HighYield->HighEnantio Yes Thiazolium Consider Thiazolium Salt (e.g., this compound) HighYield->Thiazolium No Oxazolium Consider Oxazolium Salt HighEnantio->Oxazolium No Triazolium Consider Triazolium Salt HighEnantio->Triazolium Yes

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on general principles for handling quaternary ammonium salts and organic bromide compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the compound before proceeding.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal protocol, ensure that all necessary personal protective equipment (PPE) is worn. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.

II. Disposal Protocol: Neutralization of Small Quantities

For small quantities of this compound typically used in a laboratory setting, a chemical neutralization step is recommended before collection by a certified hazardous waste disposal service. This procedure aims to reduce the reactivity and potential hazards of the compound.

Experimental Protocol: Neutralization using Sodium Thiosulfate

This protocol is designed for the treatment of small spills or residual amounts of the chemical.

  • Containment: If dealing with a spill, first contain the material using an inert absorbent like vermiculite or sand.

  • Preparation of Neutralizing Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Neutralization Procedure:

    • Slowly add the 10% sodium thiosulfate solution to the this compound waste. A general guideline is to use a 1:1 volume ratio for dilute solutions or a 2:1 molar ratio of thiosulfate to the bromide compound if the quantity is known.

    • Stir the mixture gently in a suitable, chemically resistant container within a fume hood.

    • Allow the reaction to proceed for at least one hour to ensure complete neutralization.

  • pH Adjustment: Check the pH of the resulting solution. If necessary, adjust the pH to a neutral range (6-8) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Waste Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include the chemical name, "neutralized with sodium thiosulfate," the date, and the responsible individual's name.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's certified waste disposal service. Do not dispose of the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS department. [2]

III. Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Any grossly contaminated materials such as absorbent pads, gloves, or paper towels should be collected in a sealed, labeled bag and disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected and treated as hazardous waste. Subsequent rinsates may be disposed of according to institutional guidelines. The rinsed container should be defaced of its original label and disposed of as non-hazardous waste, or as directed by your EHS office.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: Have This compound waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_spill Small Spill / Residue assess_quantity->small_spill Small bulk_waste Bulk Waste / Unused Product assess_quantity->bulk_waste Large neutralize Neutralize with 10% Sodium Thiosulfate Solution in Fume Hood small_spill->neutralize collect_waste Collect in Labeled Hazardous Waste Container bulk_waste->collect_waste check_ph Check pH (Target: 6-8) neutralize->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph Outside 6-8 check_ph->collect_waste Within 6-8 adjust_ph->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs disposal_pickup Arrange for Professional Waste Disposal Pickup contact_ehs->disposal_pickup end End of Disposal Process disposal_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always adhere to the specific protocols and regulations established by your institution and local authorities.

References

Essential Safety and Logistical Information for Handling 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS RN: 54016-70-5). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[1] The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses for splash risks.Thiazolium salts can cause serious eye irritation.[2] Goggles provide direct protection, while a face shield offers a broader barrier.
Hand Protection Disposable, powder-free nitrile gloves. For prolonged contact or splash potential, consider double-gloving or thicker, chemical-resistant gloves.Nitrile gloves offer good short-term protection against a range of chemicals. Powder-free gloves prevent sample contamination.
Body Protection A laboratory coat, preferably of a non-absorbent material. A chemical-resistant apron is advised for larger quantities.Protects skin from accidental contact and prevents contamination of personal clothing. Lab coats should be fully buttoned.
Respiratory Protection A NIOSH-approved N95 dust mask is recommended, especially when handling the solid form where dust generation is possible.[1]The compound may cause respiratory irritation.[2] A dust mask will prevent inhalation of airborne particles.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental accuracy.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.

Weighing and Transferring the Solid
  • Minimize Dust: Handle the solid carefully to avoid generating dust. Use a spatula for transferring the powder.

  • Weighing Procedure:

    • Tare a clean, dry weighing boat or paper on an analytical balance.

    • Carefully add the desired amount of this compound to the weighing boat.

    • If transferring to a flask, use a powder funnel to prevent spillage.

    • Tap the funnel to ensure all the powder is transferred.

    • For quantitative transfers, rinse the weighing boat and funnel with the solvent to be used in the procedure and add the rinsate to the flask.

In-Use Procedures
  • Container Handling: Keep the container of this compound tightly closed when not in use to prevent contamination and absorption of moisture.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Decontamination
  • Equipment: Clean any equipment that has come into contact with the compound, such as spatulas and glassware, with an appropriate solvent (e.g., water, ethanol) followed by a detergent wash.

  • Work Surfaces: Decontaminate the work area within the fume hood after each use.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Collect any unused or waste solid this compound in a designated, labeled, and sealed container for solid chemical waste.

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in the same solid chemical waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.

Container Disposal
  • Empty Containers: An empty container is defined as one that is "RCRA empty," meaning no more than one inch of residue remains on the bottom of the container or less than 3% by weight of the total capacity of the container remains.

  • Rinsing: Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Final Disposal: After triple-rinsing and air-drying, the container may be disposed of as non-hazardous waste, or recycled, in accordance with institutional and local regulations. Deface the label on the container before disposal.

Regulatory Compliance
  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Quantitative Data Summary

PropertyValue
CAS Number 54016-70-5[1]
Molecular Formula C₈H₁₄BrNOS[1]
Molecular Weight 252.17 g/mol [1]
Appearance White to light yellow to light red powder/crystal[3]
Melting Point 82-87 °C[1][4]
Purity ≥98%[1][3]

Visual Workflow and Logical Relationships

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Verify Spill Kit Availability prep_hood->prep_spill handle_weigh Weigh and Transfer Solid prep_spill->handle_weigh Proceed to Handling handle_in_use In-Use Procedures handle_weigh->handle_in_use handle_decon Decontaminate Equipment and Surfaces handle_in_use->handle_decon disp_collect Collect and Segregate Waste handle_decon->disp_collect Proceed to Disposal disp_container Triple-Rinse Empty Container disp_collect->disp_container disp_final Dispose According to Regulations disp_container->disp_final emergency_spill Spill spill_evacuate Evacuate and Alert Others emergency_spill->spill_evacuate spill_contain Contain Spill if Safe emergency_spill->spill_contain spill_clean Clean Up with Spill Kit emergency_spill->spill_clean spill_dispose Dispose of Cleanup Materials as Hazardous Waste emergency_spill->spill_dispose emergency_exposure Personal Exposure exp_skin Skin: Remove contaminated clothing, flush with water for 15 min. emergency_exposure->exp_skin exp_eye Eyes: Flush with water for 15 min., seek medical attention. emergency_exposure->exp_eye exp_inhale Inhalation: Move to fresh air, seek medical attention. emergency_exposure->exp_inhale

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.